molecular formula C13H15NO4 B594167 N-Acetyl-3,4-MDMC CAS No. 1227293-15-3

N-Acetyl-3,4-MDMC

Cat. No.: B594167
CAS No.: 1227293-15-3
M. Wt: 249.26 g/mol
InChI Key: SFBOFEWMUYVYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-3,4-methylenedioxymethcathinone is a synthetic compound supplied for forensic and research applications. Its molecular formula is C13H15NO4 with a molecular weight of 249.26 g/mol . This compound is an acetylated analog of the designer drug methylone (MDMC), which has been detected in products marketed as "bath salts" or "plant food" . Methylone itself is a synthetic cathinone that acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), leading to effects such as stimulation, euphoria, and empathy . Research on substances like N-acetyl-3,4-methylenedioxymethcathinone is critical for understanding the metabolism, detection, and pharmacological impact of emerging psychoactive substances. Synthetic cathinones generally act by impairing the function of plasma membrane transporters for dopamine, norepinephrine, and serotonin, increasing the concentration of these neurotransmitters in the synaptic cleft . Studying analogs is essential for analytical toxicology, helping to develop methods for identifying novel substances in forensic casework and understanding the ever-evolving designer drug market. This product is intended for research purposes only. It is strictly not for human consumption, nor is it intended for diagnostic or therapeutic use. All necessary safety protocols must be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(14(3)9(2)15)13(16)10-4-5-11-12(6-10)18-7-17-11/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBOFEWMUYVYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043037
Record name N-acetyl-3,4-methylenedioxymethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227293-15-3
Record name N-Acetyl-3,4-methylenedioxymethcathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227293153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-3,4-methylenedioxymethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-3,4-METHYLENEDIOXYMETHCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUD6783AYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the synthesis pathway for N-Acetyl-3,4-MDMC?

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a synthesis pathway for N-Acetyl-3,4-MDMC. The creation and dissemination of information regarding the synthesis of novel psychoactive substances and controlled substance analogues fall outside the scope of my capabilities as a helpful and harmless AI assistant.

The synthesis of such compounds is often subject to strict legal and regulatory frameworks. Providing detailed instructions for their creation could be misused and may have serious legal and safety implications. My purpose is to provide safe and ethical information, and that precludes generating content that could facilitate the production of potentially harmful substances.

For legitimate research purposes, scientists and drug development professionals should consult peer-reviewed scientific literature through authorized channels and adhere to all applicable laws and institutional guidelines for the synthesis and handling of regulated compounds.

Spectroscopic Characterization of N-Acetyl-3,4-MDMC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,4-methylenedioxy-N-methylcathinone (N-Acetyl-3,4-MDMC), also known as N-acetyl-methylone, is the acetylated analog of methylone, a synthetic cathinone. As a research chemical and a potential metabolite, its unambiguous identification is critical in forensic and toxicological analysis. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including predicted and reported data from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols are provided to aid researchers in the analysis of this compound.

Chemical and Physical Properties

This compound is a derivative of methylone, where the secondary amine has been acetylated. This modification significantly alters its polarity and may influence its pharmacological and toxicological profile.

PropertyValueCitation
Formal Name N-[2-(1,3-benzodioxol-5-yl)-1-methyl-2-oxoethyl]-N-methyl-acetamide[1]
CAS Number 1227293-15-3[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Formula Weight 249.3 g/mol [1]
Appearance Crystalline solid[1]
UV λmax 230, 276, 312 nm[1]

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of this compound, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns.

Expected Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several key pathways, including cleavage of the side chain and fragmentation of the N-acetyl group.

Proposed MS Fragmentation of this compound M This compound (m/z 249) F1 Loss of CH₃CO• (m/z 206) M->F1 - 43 F2 Loss of C₃H₆NO• (m/z 178) M->F2 - 72 F3 Methylenedioxybenzoyl cation (m/z 149) M->F3 - C₅H₈NO₂• F4 Iminium ion (m/z 100) M->F4 α-cleavage F5 Base Peak (m/z 58) F4->F5 - C₂H₂O

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

Tabulated Mass Spectral Data

The following table summarizes the key ions observed and predicted for the mass spectrum of this compound.

Mass-to-Charge (m/z)Relative IntensityProposed Fragment Ion
249Low[M]⁺ Molecular ion
149Moderate[C₈H₅O₃]⁺ Methylenedioxybenzoyl cation
121Moderate[C₇H₅O₂]⁺ Methylenedioxyphenyl cation (from loss of CO from m/z 149)
100High[C₅H₁₀NO]⁺ Iminium ion formed by α-cleavage
58Base Peak (100%)[C₃H₈N]⁺ Further fragmentation of the iminium ion

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
~7.6d1HAromatic H (ortho to C=O)
~7.4s1HAromatic H (between O and C=O)
~6.8d1HAromatic H (meta to C=O)
~6.0s2H-O-CH₂-O-
~5.2q1HCH-N
~2.9s3HN-CH₃
~2.1s3HCO-CH₃ (acetyl)
~1.4d3HCH-CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmProposed Assignment
~195C=O (ketone)
~170C=O (amide)
~152Aromatic C-O
~148Aromatic C-O
~130Aromatic C (quaternary)
~125Aromatic C-H
~108Aromatic C-H
~108Aromatic C-H
~102-O-CH₂-O-
~58CH-N
~35N-CH₃
~22CO-CH₃ (acetyl)
~15CH-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The predicted vibrational frequencies are based on the characteristic absorption bands for amides, ketones, and the methylenedioxy group.

Predicted FTIR Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050-3100MediumC-H stretch (aromatic)
~2900-3000MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (aromatic ketone)
~1650StrongC=O stretch (tertiary amide)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1250StrongC-O-C stretch (asymmetric, methylenedioxy)
~1040StrongC-O-C stretch (symmetric, methylenedioxy)
~930MediumO-CH₂-O bend

Experimental Protocols

The following are example protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.

General Workflow

General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Standard/Sample Weighing Dissolve Dissolution in Appropriate Solvent Prep->Dissolve FTIR FTIR Prep->FTIR For solid-state analysis GCMS GC-MS Dissolve->GCMS LCMS LC-MS Dissolve->LCMS NMR NMR Dissolve->NMR Process Spectral Processing & Baseline Correction GCMS->Process LCMS->Process NMR->Process FTIR->Process Interpret Interpretation & Library Matching Process->Interpret Report Reporting Interpret->Report

Caption: A generalized workflow for the spectroscopic characterization of this compound.

GC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

  • Instrumentation: Agilent GC-MS system (or equivalent).

  • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.

  • MS Transfer Line: 280°C.

  • MS Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 amu.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

FTIR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed neat as a solid.

  • Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory.

  • Scan Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of techniques to provide an unambiguous identification. Mass spectrometry offers high sensitivity and characteristic fragmentation patterns, while NMR and FTIR spectroscopy provide detailed structural and functional group information. While a complete set of officially published reference spectra is not widely available, the predictive data and methodologies outlined in this guide, based on sound chemical principles and comparison with closely related analogs, provide a robust framework for researchers in the field. It is recommended that any tentative identification be confirmed by analysis of a certified reference standard.

References

An In-depth Technical Guide to the Chemical and Physical Properties of N-acetyl methylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl methylone, also known as N-acetyl-3,4-methylenedioxymethcathinone, is a derivative of the synthetic cathinone methylone. Methylone itself is the β-keto analogue of 3,4-methylenedioxymethamphetamine (MDMA) and has been investigated for its potential as an antidepressant and anti-Parkinsonian agent. As an acetylated analog, N-acetyl methylone's pharmacological and toxicological profile is not well-characterized in scientific literature, with its biological actions largely cited as unknown[1]. This guide provides a comprehensive overview of the known chemical and physical properties of N-acetyl methylone, alongside proposed experimental protocols and inferred biological activities based on its structural relationship to methylone.

Chemical and Physical Properties

Chemical Identification
PropertyValueSource
IUPAC Name N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide[2]
Synonyms N-acetyl-3,4-MDMC, N-acetyl Methylone[1]
CAS Number 1227293-15-3[1][2]
Molecular Formula C₁₃H₁₅NO₄[1][2]
Molecular Weight 249.26 g/mol [2]
Canonical SMILES CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C[2]
InChI Key SFBOFEWMUYVYDF-UHFFFAOYSA-N[1][2]
Physical Properties
PropertyValueSource
Physical Form Crystalline solid[1]
Melting Point Not experimentally determined
Boiling Point 431.3 ± 45.0 °C at 760 mmHg (Predicted)
Solubility DMF: 33 mg/mLDMSO: 25 mg/mLEthanol: 16 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
pKa (Predicted) Not available
LogP (Predicted) 1.3[2]
Spectral Data
TechniqueData HighlightsSource
GC-MS A GC-MS spectral library entry is available.[1]
UV-Vis (λmax) 230, 276, 312 nm[1]
¹H NMR Not available for N-acetyl methylone.
¹³C NMR Not available for N-acetyl methylone.
Infrared (IR) Not available for N-acetyl methylone.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-acetyl methylone are not explicitly available in the scientific literature. However, based on general organic chemistry principles and methods for analogous compounds, the following protocols are proposed.

Proposed Synthesis of N-acetyl methylone

The synthesis of N-acetyl methylone can be logically achieved through the N-acetylation of its precursor, methylone. A standard method for the acetylation of a secondary amine involves the use of acetic anhydride.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products methylone Methylone n_acetyl_methylone N-acetyl methylone methylone->n_acetyl_methylone Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetyl_methylone base Base (e.g., Triethylamine or Pyridine) base->n_acetyl_methylone solvent Solvent (e.g., Dichloromethane) solvent->n_acetyl_methylone acetic_acid Acetic Acid (byproduct)

Proposed synthesis of N-acetyl methylone via acetylation of methylone.

Materials:

  • Methylone hydrochloride

  • Acetic anhydride

  • Triethylamine or pyridine (base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Free-basing of Methylone: If starting with methylone hydrochloride, it should be converted to the free base. This can be achieved by dissolving the hydrochloride salt in water, adding a base such as sodium bicarbonate until the solution is basic, and then extracting the free base into an organic solvent like dichloromethane. The organic layer is then dried and the solvent removed under reduced pressure.

  • Acetylation Reaction: The methylone free base is dissolved in an anhydrous aprotic solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • A slight excess of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a scavenger for the acetic acid byproduct.

  • A slight molar excess of acetic anhydride is then added dropwise to the stirred solution at room temperature or 0 °C to control the exothermic reaction.

  • The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acetyl methylone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure N-acetyl methylone.

Proposed Analytical Methodology: LC-MS/MS for Quantification

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to those validated for methylone and its metabolites, would be the preferred technique for the quantification of N-acetyl methylone in biological matrices.

G sample Biological Sample (e.g., Plasma, Urine) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction lc Liquid Chromatography (Separation) extraction->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms data Data Analysis msms->data G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, 5-HT, NE) da DA vesicle->da Release ht 5-HT vesicle->ht Release ne NE vesicle->ne Release dat DAT sert SERT net NET vmat2 VMAT2 methylone Methylone methylone->vesicle Promotes Release methylone->dat Inhibits Reuptake methylone->sert Inhibits Reuptake methylone->net Inhibits Reuptake da_r DA Receptors da->da_r ht_r 5-HT Receptors ht->ht_r ne_r NE Receptors ne->ne_r

References

In-Vitro Pharmacological Profile of N-Acetyl-3,4-MDMC: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in-vitro pharmacological data for N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is not currently available in peer-reviewed literature. This technical guide provides an inferred pharmacological profile based on the well-characterized properties of its close structural analogs, 3,4-methylenedioxymethcathinone (methylone) and 3,4-methylenedioxymethamphetamine (MDMA). The experimental protocols described are standard methodologies that would be appropriate for the in-vitro characterization of this compound.

Introduction

This compound is an acetylated analog of methylone, a designer drug of the cathinone class.[1] Given its structural similarity to methylone and MDMA, it is hypothesized to interact with monoaminergic systems. The addition of an acetyl group to the nitrogen atom is a common metabolic pathway (N-acetylation) and can significantly alter the pharmacological properties of a compound, including its affinity for receptors and transporters, as well as its functional activity. This guide synthesizes the known in-vitro pharmacological data of methylone and MDMA to provide a predictive framework for the potential pharmacological profile of this compound.

Data Presentation

The following tables summarize the in-vitro pharmacological data for methylone and MDMA at key molecular targets. It is anticipated that this compound would exhibit activity at these sites, although its potency may differ.

Table 1: Monoamine Transporter Inhibition

This table presents the half-maximal inhibitory concentrations (IC₅₀) of methylone and MDMA for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower values indicate greater potency.

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)Reference
Methylone2.840.488.42[2]
MDMA12.62.17.6[3]

Table 2: Receptor Binding Affinities for MDMA

This table presents the inhibitor constant (Kᵢ) values of the enantiomers of MDMA at various serotonin receptors. Lower values indicate higher binding affinity. Data for methylone at these specific receptors is less consistently reported in the format of Kᵢ values.

Compound5-HT₁ₐ Kᵢ (µM)5-HT₂ₐ Kᵢ (µM)Reference
R-MDMA> 504.7[4]
S-MDMA> 50> 50[4]

Potential Influence of N-Acetylation

N-acetylation generally increases the polarity of a molecule, which can affect its ability to cross cell membranes and interact with binding sites within transmembrane proteins like transporters and receptors. This modification could potentially decrease the potency of this compound at monoamine transporters compared to methylone. The bulky acetyl group might also introduce steric hindrance, altering the binding conformation and affinity for its targets. Functional activity could also be affected, potentially shifting the compound's profile towards that of a reuptake inhibitor rather than a releasing agent. However, without empirical data, these remain hypotheses.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments that would be necessary to determine the pharmacological profile of this compound.

1. Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound to a specific transporter.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. Protein concentration is determined using a standard assay like the BCA assay.[5]

  • Assay Procedure: In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT) and varying concentrations of the test compound (this compound).[5]

  • Incubation and Detection: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

2. In-Vitro Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells.

  • Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded in 96-well plates and grown to form a confluent monolayer.

  • Assay Procedure: The cells are washed and then incubated with a buffer containing a radiolabeled neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) and varying concentrations of the test compound.

  • Incubation and Lysis: The incubation is carried out for a short period to measure the initial rate of uptake. The reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular radiolabeled neurotransmitter.

  • Detection and Analysis: The amount of radioactivity in the cell lysate is quantified using a scintillation counter. The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.[6]

3. In-Vitro Neurotransmitter Release Assay

This assay determines if a compound acts as a substrate for monoamine transporters, inducing neurotransmitter release.

  • Synaptosome or Cell Preparation: Synaptosomes (nerve terminals) are prepared from rodent brain tissue, or HEK293 cells expressing the transporters are used. The preparation is pre-loaded with a radiolabeled neurotransmitter.

  • Assay Procedure: The pre-loaded synaptosomes or cells are superfused with a buffer. After a stable baseline of radioactivity is established in the superfusate, the test compound is added to the buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is measured. An increase in radioactivity above the baseline indicates neurotransmitter release. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound to induce release are determined.[7]

4. Calcium Mobilization Assay for Gq-Coupled GPCRs

This functional assay is used to assess the activity of compounds at G protein-coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture and Dye Loading: Cells expressing the target Gq-coupled receptor (e.g., a 5-HT₂ receptor) are seeded in a 96-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][9]

  • Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The test compound is added to the wells, and the fluorescence intensity is measured in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.[8]

  • Data Analysis: The change in fluorescence is used to determine the concentration-response relationship of the test compound, from which the potency (EC₅₀) and efficacy (Eₘₐₓ) can be calculated.

5. cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This functional assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels to determine the activity of compounds at GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.

  • Cell Culture: Cells expressing the target Gs- or Gi-coupled receptor are cultured in appropriate plates.

  • Assay Procedure: For Gi-coupled receptors, cells are first stimulated with forskolin to increase basal cAMP levels. The cells are then incubated with varying concentrations of the test compound.[10]

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[11][12] In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP in the cell lysate. For Gs-coupled receptors, an agonist will increase cAMP and decrease the signal. For Gi-coupled receptors (in the presence of forskolin), an agonist will decrease cAMP and increase the signal. EC₅₀ or IC₅₀ values are determined from the concentration-response curves.

Mandatory Visualizations

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cells HEK293 cells expressing a monoamine transporter membranes Cell membrane preparation cells->membranes Homogenization & Centrifugation incubation Incubate membranes, radioligand, and test compound membranes->incubation radioligand Radioligand (e.g., [³H]-Citalopram) radioligand->incubation test_compound This compound (serial dilutions) test_compound->incubation filtration Rapid filtration (separates bound from free) incubation->filtration counting Scintillation counting of filter-bound radioactivity filtration->counting analysis Calculate IC₅₀ and Kᵢ counting->analysis

Caption: Workflow for a radioligand binding assay.

experimental_workflow_uptake_inhibition cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cells HEK293 cells expressing transporter in 96-well plate incubation Incubate cells with radiolabeled NT and test compound cells->incubation radiolabeled_nt Radiolabeled neurotransmitter (e.g., [³H]-Serotonin) radiolabeled_nt->incubation test_compound This compound (serial dilutions) test_compound->incubation lysis Wash and lyse cells incubation->lysis counting Scintillation counting of cell lysate lysis->counting analysis Calculate IC₅₀ counting->analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

gq_signaling_pathway compound Agonist (e.g., this compound) receptor Gq-Coupled Receptor (e.g., 5-HT₂ₐ) compound->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor on ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response

Caption: Gq-coupled receptor signaling pathway.

Conclusion

While the precise in-vitro pharmacological profile of this compound remains to be elucidated, the data from its parent compound, methylone, and the closely related MDMA, strongly suggest that it will interact with monoamine transporters. The N-acetylation is likely to modulate its potency and functional activity at these sites. The experimental protocols and diagrams provided in this guide offer a comprehensive framework for the systematic in-vitro characterization of this compound and other novel psychoactive substances. Such studies are crucial for understanding their mechanism of action and potential physiological effects.

References

Potential Human Metabolites of N-Acetyl-3,4-MDMC: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is an acetylated analog of the synthetic cathinone 3,4-methylenedioxymethcathinone (MDMC, methylone). While the biological activities of this compound are not yet fully characterized, understanding its metabolic fate in humans is crucial for forensic toxicology, clinical diagnostics, and drug development. To date, no specific studies have been published on the human metabolism of this compound. This technical guide provides a prospective analysis of its potential metabolites based on established metabolic pathways of structurally analogous compounds, primarily methylone and other synthetic cathinones. The predicted metabolic pathways include deacetylation to the parent compound methylone, followed by N-demethylation, O-demethylenation, and subsequent O-methylation, as well as Phase II conjugation. This document outlines the hypothesized metabolic pathways, provides detailed experimental protocols for their identification, and presents quantitative data from related compounds to guide future research.

Introduction

This compound is a derivative of methylone, a psychoactive substance of the cathinone class.[1] The addition of an N-acetyl group can significantly alter the pharmacological and toxicological properties of the parent compound. As with any novel psychoactive substance, a thorough understanding of its metabolism is essential for predicting its duration of action, potential for toxicity, and for the development of reliable analytical methods for its detection in biological matrices.

This guide synthesizes information from studies on the metabolism of methylone and other related amphetamine and cathinone derivatives to propose the likely metabolic pathways for this compound in humans. The primary hypothesis is that this compound will undergo deacetylation to yield methylone, which will then be metabolized through its known pathways. Additionally, direct metabolism of the N-acetylated compound may occur.

Hypothesized Metabolic Pathways of this compound

The metabolism of xenobiotics in humans typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism

Based on the metabolism of structurally similar compounds, the following Phase I metabolic pathways are proposed for this compound:

  • Deacetylation: The N-acetyl group is likely to be hydrolyzed, yielding 3,4-methylenedioxymethcathinone (methylone, MDMC). This is a common metabolic reaction for N-acetylated compounds.[2][3][4] Once formed, methylone would be expected to follow its established metabolic pathways.

  • Metabolism of the Resulting Methylone:

    • N-demethylation: The N-methyl group of methylone can be removed to form 3,4-methylenedioxycathinone (MDC).[5][6][7]

    • O-demethylenation: The methylenedioxy ring can be opened to form the catechol intermediate, 3,4-dihydroxy-N-methylcathinone (HHMC).[5][6][7][8]

    • O-methylation: The catechol intermediate (HHMC) is a substrate for catechol-O-methyltransferase (COMT), leading to the formation of 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) and 3-hydroxy-4-methoxy-N-methylcathinone (3-OH-4-MeO-MC).[6][8] HMMC is a primary metabolite of methylone.[7]

  • Direct Metabolism of this compound:

    • β-Keto Reduction: The ketone group can be reduced to a hydroxyl group, forming N-acetyl-dihydro-3,4-MDMC.

    • Hydroxylation: The alkyl chain or the aromatic ring could undergo hydroxylation.

The following diagram illustrates the hypothesized primary metabolic pathways.

Metabolic_Pathway_of_N_Acetyl_3_4_MDMC Methylone Methylone MDC 3,4-Methylenedioxycathinone (MDC) Methylone->MDC N-demethylation HHMC 3,4-Dihydroxy-N-methylcathinone (HHMC) Methylone->HHMC O-demethylenation (CYP2D6, CYP1A2, etc.) HMMC 4-Hydroxy-3-methoxy-N-methylcathinone (HMMC) HHMC->HMMC O-methylation (COMT) Conjugates Conjugates HHMC->Conjugates Glucuronidation/ Sulfation HMMC->Conjugates Glucuronidation/ Sulfation

Hypothesized Metabolic Pathway of this compound.
Phase II Metabolism

The hydroxylated metabolites, such as HHMC and HMMC, are expected to undergo Phase II conjugation reactions to form more water-soluble glucuronide and sulfate conjugates, which can be readily excreted in the urine.[5][8]

Quantitative Data from Related Compounds

Direct quantitative data for the metabolites of this compound are unavailable. However, data from controlled administration studies of methylone in humans can provide an estimate of the expected concentrations of downstream metabolites if deacetylation is the primary metabolic step.

Table 1: Pharmacokinetic Parameters of Methylone and its Metabolite HMMC in Human Plasma after Oral Administration

Dose (mg)AnalyteCmax (ng/mL)Tmax (h)AUC0–24 (h·ng/mL)T1/2 (h)
50Methylone1531.51042.85.8
HMMC~11-15~0.9-1.5~40-50-
100Methylone304~2.02441.26.4
HMMC~21-30~0.9-1.5~100-120-
150Methylone355~2.03524.46.9
HMMC~25-35~0.9-1.5~140-170-
200Methylone604~2.05067.96.4
HMMC~43-60~0.9-1.5~200-240-

Data adapted from Poyatos et al. (2022).[9] HMMC values are estimated based on the reported 10-14 fold lower Cmax and 21-29 fold lower AUC compared to methylone.[7][9]

Experimental Protocols for Metabolite Identification

The identification and quantification of potential metabolites of this compound would require in vitro and in vivo studies, followed by analysis using advanced analytical techniques.

In Vitro Metabolism Studies
  • Objective: To identify the primary metabolic pathways and the enzymes involved.

  • Methodology:

    • Incubation: Incubate this compound with human liver microsomes (HLMs) or S9 fractions to identify Phase I metabolites.[10] To identify Phase II metabolites, the incubation mixture should be supplemented with cofactors such as UDPGA for glucuronidation and PAPS for sulfation.

    • Enzyme Inhibition: Use specific chemical inhibitors or recombinant CYP450 enzymes to identify the specific enzymes responsible for the metabolic transformations.

    • Sample Preparation: After incubation, the reaction is typically stopped by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is collected for analysis.

    • Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) to identify and characterize the metabolites.

In_Vitro_Metabolism_Workflow cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis This compound This compound Incubate Incubate at 37°C This compound->Incubate HLM_S9 Human Liver Microsomes/S9 + Cofactors (NADPH, UDPGA, PAPS) HLM_S9->Incubate Quench Quench Reaction (e.g., cold acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC-MS LC-MS/MS or HRMS Analysis Collect->LC-MS Data_Analysis Metabolite Identification and Structural Elucidation LC-MS->Data_Analysis

References

Early-Stage Research on N-Acetyl-3,4-MDMC Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is not currently available in peer-reviewed literature. This guide provides an in-depth analysis of the known toxicity of its parent compound, 3,4-methylenedioxymethcathinone (MDMC, methylone), to infer a potential toxicological profile for this compound. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an acetylated analog of methylone, a synthetic cathinone that shares structural and pharmacological similarities with 3,4-methylenedioxymethamphetamine (MDMA). While the biological and toxicological properties of this compound have not been directly investigated, understanding the toxicity of methylone and the metabolic fate of N-acetylated compounds can provide critical insights. This guide summarizes the available quantitative toxicity data for methylone, details relevant experimental protocols, and visualizes key metabolic and toxicity pathways.

Core Toxin Profile: Methylone (MDMC)

Methylone acts as a central nervous system stimulant, and its toxicity is primarily associated with neurotoxicity and cytotoxicity.[1] Studies have shown that methylone can induce neuronal cell death, oxidative stress, and mitochondrial dysfunction.[1]

Quantitative Toxicity Data

The following table summarizes the in vitro cytotoxicity of methylone in human neuroblastoma SH-SY5Y cells, a common model for neurotoxicity studies.

CompoundCell LineExposure Time (h)AssayIC50 (mM)Reference
MethyloneUndifferentiated SH-SY5Y24MTT> 1.506[2]
MethyloneDifferentiated SH-SY5Y24MTT~1.5[1]
MDMADifferentiated SH-SY5Y24MTT~0.9[1]
MDPVDifferentiated SH-SY5Y24MTT~0.8[1]

IC50 (half maximal inhibitory concentration) is the concentration of a substance that causes a 50% reduction in cell viability.

Fatal intoxications in humans have been reported with peripheral blood methylone concentrations greater than 0.5 mg/L.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological research. The following are key experimental protocols used in the assessment of methylone toxicity.

In Vitro Cytotoxicity Assessment in SH-SY5Y Cells
  • Cell Culture and Differentiation:

    • Human neuroblastoma SH-SY5Y cells are cultured in a mixture of Ham’s F-12 and Eagle’s Minimum Essential Medium, supplemented with fetal bovine serum, L-glutamine, and an antibiotic/antimycotic solution.

    • For differentiation into a more neuron-like phenotype, cells are treated with retinoic acid for several days.[1]

  • Drug Exposure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Methylone, dissolved in a suitable solvent (e.g., culture medium), is added to the cells at various concentrations.[1]

    • Cells are incubated with the drug for a specified period, typically 24 hours.[1]

  • MTT Assay for Cell Viability:

    • Following drug exposure, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

    • After an incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control (untreated) cells.[2]

Assessment of Oxidative Stress
  • Measurement of Reactive Oxygen Species (ROS):

    • Cells are treated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

    • Following drug exposure, the fluorescence intensity is measured to quantify the intracellular ROS levels.[1]

  • Glutathione (GSH) and Oxidized Glutathione (GSSG) Levels:

    • Intracellular levels of GSH and GSSG are measured using commercially available assay kits.

    • The ratio of GSH to GSSG is a key indicator of oxidative stress.[1]

Signaling Pathways and Mechanisms of Toxicity

The neurotoxicity of methylone is believed to be mediated through several interconnected pathways, primarily involving oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.

Methylone_Toxicity_Pathway cluster_0 Methylone Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cellular Outcome Methylone Methylone ROS_RNS ↑ Reactive Oxygen/ Nitrogen Species Methylone->ROS_RNS GSH_Depletion ↓ Reduced Glutathione (GSH) Methylone->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_RNS->Mitochondrial_Dysfunction GSH_Depletion->Mitochondrial_Dysfunction ATP_Depletion ↓ ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis ATP_Depletion->Apoptosis Caspase_Activation->Apoptosis

Proposed mechanism of methylone-induced neurotoxicity.

Metabolism of Methylone and the Potential Role of N-Acetylation

The metabolism of methylone primarily occurs in the liver and involves two main pathways: N-demethylation and O-demethylenation followed by O-methylation.[4][5][6]

Methylone_Metabolism cluster_0 Phase I Metabolism Methylone Methylone (MDMC) MDC Methylenedioxycathinone (MDC) Methylone->MDC N-demethylation HHMC 3,4-dihydroxy-N-methylcathinone (HHMC) Methylone->HHMC O-demethylenation HMMC 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) HHMC->HMMC O-methylation

Major metabolic pathways of methylone.

While N-acetylation of methylone has not been reported, it is a common metabolic pathway for many xenobiotics, including some amphetamine derivatives. N-acetylation can either lead to detoxification or, in some cases, bioactivation to more toxic metabolites. In the context of amphetamine-related compounds, N-acetylcysteine (NAC) has been shown to have a protective effect against toxicity by replenishing glutathione stores and reducing oxidative stress.[7][8]

Based on the structure of this compound, it is likely a metabolic product of methylone or a synthetic derivative. If it is formed metabolically, its toxicological profile would depend on its own intrinsic activity and its subsequent metabolism.

Hypothesized_N_Acetylation_Pathway Methylone Methylone (MDMC) N_Acetyl_MDMC This compound Methylone->N_Acetyl_MDMC N-acetyltransferase (Hypothetical)

Hypothesized N-acetylation pathway of methylone.

Inferred Toxicological Profile of this compound and Future Directions

Given the data on methylone, it is plausible that this compound could exhibit similar neurotoxic and cytotoxic effects. The N-acetyl group may influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.

The key questions for future research include:

  • Direct Cytotoxicity: What is the in vitro cytotoxicity of this compound in relevant cell lines (e.g., SH-SY5Y, primary neurons, hepatocytes)?

  • Metabolic Fate: Is this compound a metabolite of methylone in humans? How is this compound itself metabolized?

  • Mechanism of Action: Does this compound induce oxidative stress, mitochondrial dysfunction, and apoptosis in a manner similar to methylone?

  • In Vivo Toxicity: What are the acute and chronic in vivo toxic effects of this compound in animal models?

References

Solubility Profile of N-Acetyl-3,4-MDMC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the solubility of N-Acetyl-3,4-methylenedioxy-N-methylcathinone (N-Acetyl-3,4-MDMC), a derivative of the cathinone class of compounds. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and forensic science.

Introduction

This compound is an acetylated analog of 3,4-methylenedioxy-N-methylcathinone (methylone), a compound that has been identified as a designer drug.[1] As with many novel psychoactive substances, comprehensive data on the physicochemical properties of this compound are not widely available in peer-reviewed literature. Understanding the solubility of this compound in common laboratory solvents is crucial for a variety of research applications, including the preparation of stock solutions for in vitro and in vivo studies, analytical method development, and formulation studies. This guide summarizes the available quantitative solubility data and provides a detailed experimental protocol for determining the solubility of this compound in additional solvents.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in several common laboratory solvents. The data is primarily sourced from publicly available information from chemical suppliers.

SolventSolubility (mg/mL)Molar Solubility (M)Notes
Dimethylformamide (DMF)33[1]0.132Data from a chemical supplier.
Dimethyl sulfoxide (DMSO)25[1]0.100Data from a chemical supplier.
Ethanol16[1]0.064Data from a chemical supplier.
DMF:PBS (pH 7.2) (1:1)0.5[1]0.002Data from a chemical supplier.
WaterData not availableData not available
MethanolData not availableData not available
AcetonitrileData not availableData not available

Molecular Weight of this compound: 249.26 g/mol

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for the determination of the thermodynamic solubility of this compound in a given solvent, adapted from the widely recognized shake-flask method.[2][3][4][5][6] This method is considered the gold standard for obtaining accurate solubility data.

3.1. Materials

  • This compound (as a crystalline solid)

  • Selected solvent of analytical grade (e.g., water, methanol, acetonitrile)

  • Glass vials with screw caps or other sealable containers

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance (accurate to at least 0.1 mg)

  • Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

3.2. Procedure

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure complete equilibration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Calculation:

    • Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

3.3. Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Quantitative analysis (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for the determination of this compound solubility using the shake-flask method.

Signaling Pathways and Biological Context

Currently, there is a significant lack of information regarding the biological activities and signaling pathways associated with this compound. Publicly available scientific literature and databases indicate that the biological actions of this compound are largely unknown.[1] Therefore, a diagrammatic representation of its signaling pathways cannot be provided at this time. Further research is required to elucidate the pharmacological and toxicological profile of this compound.

Conclusion

This technical guide provides the currently available quantitative data on the solubility of this compound in common laboratory solvents and a detailed experimental protocol for its determination. The provided shake-flask method offers a reliable approach for researchers to obtain accurate solubility data in solvents for which information is not yet available. The lack of data on the biological activity of this compound highlights the need for further investigation into the pharmacology and toxicology of this and other emerging synthetic cathinones. It is imperative that researchers handle this compound with appropriate safety precautions in a controlled laboratory setting.

References

Unraveling the Enigma: A Technical Guide to the Presumed Biological Actions of N-acetyl methylone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological actions of N-acetyl methylone (N-acetyl-3,4-methylenedioxymethcathinone) are currently unknown.[1][2] This document provides a comprehensive overview of the known biological activities of its parent compound, methylone, to serve as a foundational guide for future research into its N-acetylated analog. All data and experimental protocols herein pertain to methylone unless otherwise specified.

Introduction

N-acetyl methylone is an acetylated analog of methylone, a synthetic cathinone and a β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] While methylone has been studied for its psychoactive and physiological effects, N-acetyl methylone remains a substance of unknown pharmacological profile.[1][2] The introduction of an acetyl group to the nitrogen atom is anticipated to significantly alter its physicochemical properties, potentially affecting its metabolism, pharmacokinetics, and interaction with biological targets. This guide synthesizes the existing knowledge on methylone to provide a framework for investigating the yet-to-be-discovered biological actions of N-acetyl methylone.

Pharmacology of the Parent Compound: Methylone

Methylone primarily acts as a monoamine transporter substrate, inducing the release and inhibiting the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][5][6] Its effects are comparable to MDMA, though with some reported differences in potency and subjective experience.[3][6]

Monoamine Transporter Interactions

Methylone's primary mechanism of action involves its interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5][6] It functions as a substrate for these transporters, leading to the non-exocytotic release of monoamines from the presynaptic neuron.[5]

  • Serotonin (5-HT): Methylone demonstrates a pronounced effect on the serotonin system, which is believed to contribute to its entactogenic and empathogenic properties.[5][7]

  • Dopamine (DA): The dopaminergic activity of methylone is associated with its stimulant and reinforcing effects.[4][5]

  • Norepinephrine (NE): Interaction with the norepinephrine transporter contributes to the sympathomimetic effects of methylone, such as increased heart rate and blood pressure.[6][7]

A comparative study of monoamine release indicates that methylone's efficacy is in the order of NE > 5-HT > DA.[7]

Receptor Binding Profile

Unlike MDMA, which shows some activity at various G-protein coupled receptors (GPCRs), methylone appears to have a more selective profile. A high-throughput screen of 168 GPCRs found no significant agonist or antagonist activity for methylone at concentrations up to 10 µM.[7] This suggests that the direct biological actions of methylone are predominantly mediated by monoamine transporters.

Quantitative Data on Methylone's Biological Activity

The following tables summarize the available quantitative data on the interaction of methylone with monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, µM)

CompoundSERT (Ki, µM)NET (Ki, µM)DAT (Ki, µM)Reference
Methylone4.151.155.73[7]
MDMA2.620.795.11[7]

Table 2: Monoamine Uptake Inhibition (IC50, µM)

Compound5-HT Uptake (IC50, µM)NE Uptake (IC50, µM)DA Uptake (IC50, µM)Reference
Methylone0.430.132.3[7]
MDMA1.80.122.5[7]

Table 3: Monoamine Release (EC50, mM)

Compound5-HT Release (EC50, mM)NE Release (EC50, mM)DA Release (EC50, mM)Reference
Methylone0.620.334.79[7]
MDMA0.160.491.42[7]

Metabolism of Methylone

The metabolism of methylone is a critical aspect to consider when predicting the fate of N-acetyl methylone. Methylone undergoes extensive metabolism in the liver, primarily through two pathways.[4]

  • O-demethylenation: This pathway leads to the formation of 3,4-dihydroxy-N-methylcathinone (HHMC), which is then converted to 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[4]

  • N-demethylation: This results in the formation of 3,4-methylenedioxycathinone (MDC) or normethylone.[4]

The primary enzyme responsible for methylone metabolism is CYP2D6, with minor contributions from CYP1A2, CYP2B6, and CYP2C19.[4][8] It is important to note that some of methylone's metabolites, such as MDC, are also biologically active.[5]

The N-acetylation of methylone would likely introduce a new metabolic pathway. N-acetylated compounds are often substrates for deacetylation enzymes. Alternatively, the acetyl group may hinder the existing metabolic routes, potentially leading to a different pharmacokinetic profile and a distinct set of metabolites.

Experimental Protocols for Investigating Biological Actions

The following are detailed methodologies for key experiments that would be essential in characterizing the biological actions of N-acetyl methylone, based on protocols used for methylone.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of N-acetyl methylone for monoamine transporters (SERT, DAT, NET).

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing the human SERT, DAT, or NET.

    • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) in the presence of varying concentrations of N-acetyl methylone.

    • After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values (concentration of drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

2. Synaptosomal Monoamine Uptake Assays

  • Objective: To measure the potency of N-acetyl methylone in inhibiting the reuptake of serotonin, dopamine, and norepinephrine into presynaptic nerve terminals.

  • Methodology:

    • Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

    • Pre-incubate the synaptosomes with various concentrations of N-acetyl methylone.

    • Initiate the uptake reaction by adding a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE).

    • After a short incubation period, terminate the reaction by rapid filtration and wash with ice-cold buffer.

    • Measure the radioactivity retained by the synaptosomes.

    • Determine the IC50 values for uptake inhibition by non-linear regression analysis.

3. In Vitro Monoamine Release Assays

  • Objective: To assess the ability of N-acetyl methylone to induce the release of monoamines from presynaptic terminals.

  • Methodology:

    • Prepare synaptosomes from relevant rat brain regions.

    • Load the synaptosomes with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE).

    • Wash the synaptosomes to remove excess extracellular radiolabel.

    • Expose the loaded synaptosomes to various concentrations of N-acetyl methylone.

    • Measure the amount of radioactivity released into the supernatant.

    • Calculate the EC50 values for monoamine release.

4. In Vivo Microdialysis

  • Objective: To measure the effects of N-acetyl methylone on extracellular levels of monoamines in the brains of awake, freely moving animals.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an anesthetized rat.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after systemic administration of N-acetyl methylone.

    • Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations of Postulated Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows relevant to the study of N-acetyl methylone, based on the known properties of methylone.

Methylone_Metabolism cluster_metabolism Metabolic Pathways Methylone Methylone MDC MDC (3,4-methylenedioxycathinone) (Active) Methylone->MDC N-demethylation (CYP2D6) HHMC HHMC (3,4-dihydroxy-N-methylcathinone) Methylone->HHMC O-demethylenation (CYP2D6) N_Acetyl_Methylone N-acetyl methylone (Hypothetical) N_Acetyl_Methylone->Methylone Deacetylation? Deacetylation Deacetylation (Hypothetical) N_Acetyl_Methylone->Deacetylation HMMC HMMC (4-hydroxy-3-methoxy-N-methylcathinone) HHMC->HMMC COMT

Caption: Postulated metabolic pathways of methylone and the hypothetical deacetylation of N-acetyl methylone.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Methylone Methylone Transporter {SERT | DAT | NET} Methylone->Transporter Binds to and reverses transporter N_Acetyl_Methylone N-acetyl methylone (Unknown Interaction) N_Acetyl_Methylone->Transporter Binds to transporter? Reverses transporter? Monoamines_Intra Intracellular Monoamines (5-HT, DA, NE) Monoamines_Extra Extracellular Monoamines Monoamines_Intra->Monoamines_Extra Release

Caption: Interaction of methylone with monoamine transporters and the unknown interaction of N-acetyl methylone.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding Radioligand Binding Assays (Ki values) Uptake Monoamine Uptake Assays (IC50 values) Binding->Uptake Release Monoamine Release Assays (EC50 values) Uptake->Release Microdialysis Microdialysis (Extracellular monoamines) Release->Microdialysis Behavioral Behavioral Assays (Locomotor activity, etc.) Microdialysis->Behavioral Start N-acetyl methylone Start->Binding

Caption: A proposed experimental workflow for characterizing the biological actions of N-acetyl methylone.

Conclusion and Future Directions

The biological actions of N-acetyl methylone remain an uncharted area of pharmacology. Based on its structural relationship to methylone, it is plausible that N-acetyl methylone may interact with the monoamine transporter system, but the nature and potency of this interaction are unknown. The addition of an acetyl group could significantly alter its absorption, distribution, metabolism, and excretion profile, potentially leading to a different duration of action, a distinct metabolite profile, and novel biological effects.

Future research should prioritize the in vitro characterization of N-acetyl methylone's binding and functional activity at monoamine transporters. Subsequent in vivo studies, including microdialysis and behavioral assessments, will be crucial to elucidate its physiological and psychoactive effects. A thorough investigation of its metabolism will also be necessary to identify any active metabolites and to understand its potential for drug-drug interactions. The data and protocols outlined in this guide provide a solid foundation for embarking on the scientific exploration of this novel compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of N-Acetyl-3,4-MDMC in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is a putative metabolite of 3,4-methylenedioxymethcathinone (3,4-MDMC, methylone), a synthetic cathinone often found in illicit products marketed as "bath salts" or "plant food".[1] As with many designer drugs, understanding their metabolic fate is crucial for forensic investigations, clinical toxicology, and drug development research. The detection of metabolites like this compound in urine can extend the window of detection for the parent compound and provide a more comprehensive picture of substance use.

These application notes provide a detailed, proposed analytical method for the sensitive and selective detection and quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this analyte are not widely published, the following protocols are based on established analytical principles for similar N-acetylated metabolites and synthetic cathinones.[2][3][4]

Proposed Analytical Method: LC-MS/MS

Principle:

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography to isolate and identify this compound from the complex urine matrix. The analyte is first extracted from the urine sample, separated from other components on a chromatographic column, and then ionized. The resulting precursor ion is selected and fragmented, and the specific product ions are detected and quantified.

Materials and Reagents:

  • Analytical Standard: this compound reference standard (available from suppliers like Cayman Chemical)[1]

  • Internal Standard (IS): this compound-d3 (or a structurally similar deuterated compound)

  • Solvents: Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • Reagents: Ammonium formate, β-glucuronidase (from E. coli)

  • Water: Deionized water (18 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges

Experimental Protocols

1. Sample Preparation (Enzymatic Hydrolysis and SPE)

This protocol is designed to cleave potential glucuronide conjugates and concentrate the analyte.

  • Urine Sample Preparation:

    • To 1 mL of urine, add 50 µL of the internal standard working solution.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.8).

    • Add 50 µL of β-glucuronidase solution.

    • Vortex the mixture and incubate at 55°C for 2 hours to allow for enzymatic hydrolysis of any conjugated metabolites.[5][6]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Linearly increase to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound would need to be optimized using the reference standard. Based on its structure (Formula Weight: 249.3 g/mol ), a plausible precursor ion would be [M+H]+ at m/z 250.3. Product ions would be determined by fragmentation experiments.

    • Example MRM Transitions (to be optimized):

      • This compound: 250.3 → [Product Ion 1], 250.3 → [Product Ion 2]

      • This compound-d3 (IS): 253.3 → [Product Ion 1'], 253.3 → [Product Ion 2']

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative performance parameters for the analysis of designer drug metabolites in urine using LC-MS/MS. These values should be established during method validation for this compound.

ParameterTypical Performance Range
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (r²)> 0.99
Accuracy (% Bias)± 15%
Precision (% RSD)< 15%
Recovery85 - 115%

Visualizations

Metabolic Pathway

The metabolic conversion of 3,4-MDMC to this compound is proposed to occur via N-demethylation followed by N-acetylation, a common biotransformation pathway for xenobiotics.

Proposed Metabolic Pathway of 3,4-MDMC MDMC 3,4-MDMC (Methylone) MDA_analog 3,4-Methylenedioxycathinone (MDC) MDMC->MDA_analog N-demethylation N_Acetyl_MDMC This compound MDA_analog->N_Acetyl_MDMC N-acetylation Analytical Workflow for this compound in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Reconstitution Reconstitution SPE->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

References

Application Note and Protocol for the Identification of N-Acetyl-3,4-MDMC by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is an acetylated analog of methylone, a synthetic cathinone and novel psychoactive substance (NPS).[1][2] As new derivatives of controlled substances emerge, robust analytical methods for their accurate identification are crucial for forensic laboratories, clinical toxicology, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of many NPS.[3] This document provides a detailed protocol for the identification of this compound using GC-MS.

Due to the polar nature of many synthetic cathinones, derivatization is often employed to improve their chromatographic properties and generate more characteristic mass spectra.[4][5][6][7][8] This protocol will include an optional derivatization step with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for enhanced analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Ethyl acetate (ACS grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Internal Standard (e.g., D5-MDMA)

  • Anhydrous sodium sulfate

  • Phosphate buffer (pH 7.4)

  • Solid Phase Extraction (SPE) cartridges (C18 or equivalent)

Sample Preparation

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution in methanol. An internal standard should be added to all standards and samples to ensure quantitative accuracy.

  • To 1 mL of the sample, add the internal standard.

  • Adjust the pH of the sample to approximately 7.4 with phosphate buffer.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water.

    • Elute the analyte with 2 mL of methanol or ethyl acetate.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for direct GC-MS analysis or proceed to derivatization.

Derivatization (Optional, for improved peak shape and sensitivity)
  • To the dried and reconstituted sample from step 2.2.2.5, add 50 µL of MSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan ModeFull Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)

Data Presentation

Expected Retention Time and Mass Spectra

The retention time of this compound will depend on the specific GC conditions and whether derivatization was performed. Based on its structure and comparison with similar compounds, the underivatized compound is expected to elute in the mid-to-late region of the chromatogram under the specified conditions.

The mass spectrum of this compound is expected to show characteristic fragmentation patterns. Based on public spectral data and the fragmentation of related cathinones, the following ions are anticipated to be prominent.[9][10][11]

Table 1: Characteristic Mass-to-Charge Ratios (m/z) for this compound

m/zRelative AbundanceProposed Fragment
249LowMolecular Ion [M]+
177Moderate[M - C4H6NO]+
149High3,4-methylenedioxybenzoyl cation
121Moderate[C7H5O2]+
86Moderate[C5H12N]+
58High[C3H8N]+ (from alpha-cleavage)

Note: Relative abundances are estimated and should be confirmed with an analytical standard.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the identification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Receipt Extraction Solid Phase Extraction (SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Derivatization Addition of MSTFA & Heating Reconstitution->Derivatization Optional Step GC_Injection GC Injection Reconstitution->GC_Injection Direct Analysis Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Library_Search Spectral Library Comparison Data_Acquisition->Library_Search Report Final Report Library_Search->Report

Caption: Experimental workflow for GC-MS identification of this compound.

fragmentation_pathway Molecule This compound (m/z 249) Fragment1 m/z 177 Molecule->Fragment1 - C4H6NO Fragment2 m/z 149 (3,4-methylenedioxybenzoyl cation) Molecule->Fragment2 α-cleavage Fragment3 m/z 86 Molecule->Fragment3 α-cleavage Fragment4 m/z 58 Fragment3->Fragment4 - C2H2

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for N-Acetyl-3,4-MDMC Analysis in Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-MDMC is an acetylated analog of 3,4-methylenedioxy-N-methylcathinone (methylone), a synthetic cathinone and novel psychoactive substance (NPS).[1][2] As with many NPS, the detection and quantification of this compound in biological matrices such as blood are crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies.[3] Effective sample preparation is a critical step to remove interfering substances from the complex blood matrix, concentrate the analyte, and ensure accurate and reliable analytical results. This document provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of this compound in blood.

Analytical Techniques

The described sample preparation methods are suitable for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly used for the identification and quantification of synthetic cathinones in biological samples.[3][4]

Quantitative Data for Analogous Compounds

While specific quantitative validation data for this compound is not widely available, the following table summarizes typical performance parameters for the analysis of structurally related compounds, such as MDMA and its metabolites, using various sample preparation and analytical methods. This data serves as a reference for expected performance.

AnalyteSample Preparation MethodAnalytical MethodLLOQ (ng/mL)Recovery (%)Reference
MDMALiquid-Liquid ExtractionLC-MS/MS2.0 (in whole blood)Not Specified[5]
MDALiquid-Liquid ExtractionLC-MS/MS0.25 (in whole blood)Not Specified[5]
MethyloneLiquid-Liquid ExtractionLC-MS/MS1.5 - 7.5Not Specified[6]
Mephedrone MetabolitesSolid-Phase ExtractionLC-MS/MS0.2 - 2.032.5 - 88.3[7]
Multiple NPSSolid-Phase ExtractionLC-MS/MS0.2 - 4.0 (µg/L)> 50[8]

LLOQ: Lower Limit of Quantification; MDMA: 3,4-Methylenedioxymethamphetamine; MDA: 3,4-Methylenedioxyamphetamine; NPS: Novel Psychoactive Substances.

Experimental Workflows and Protocols

The selection of a sample preparation method depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The following diagram illustrates the general workflow and the branching points for selecting a specific protocol.

G cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Preparation Methods cluster_2 Post-Extraction Processing cluster_3 Analysis BloodSample Whole Blood Sample Collection SpikeIS Spike with Internal Standard BloodSample->SpikeIS PPT Protein Precipitation SpikeIS->PPT Fast, simple LLE Liquid-Liquid Extraction SpikeIS->LLE Cleaner extract SPE Solid-Phase Extraction SpikeIS->SPE High purity & concentration Centrifuge Centrifugation PPT->Centrifuge LLE->Centrifuge Evaporate Evaporation SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for this compound analysis in blood.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput screening. It involves adding a water-miscible organic solvent to the blood sample to precipitate proteins.[9]

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Ice-cold acetonitrile (ACN) or methanol (MeOH)[9][10]

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

  • Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300-400 µL of ice-cold acetonitrile to the tube.[10][11] The ratio of solvent to sample may need optimization.

  • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[3][12]

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution

  • Buffer solution (e.g., pH 9.2 borate buffer)[13]

  • Extraction solvent (e.g., n-butyl chloride, or a mixture like methanol:acetonitrile (40:60 v/v))[12][13]

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solvent

Procedure:

  • Pipette 200 µL of whole blood into a glass extraction tube.

  • Add 20 µL of the internal standard solution and vortex.

  • Add 200 µL of pH 9.2 borate buffer to adjust the sample pH. Vortex briefly.

  • Add 1 mL of the extraction solvent.

  • Cap the tube and vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the appropriate solvent for instrumental analysis.

  • Vortex and transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and analyte concentration, leading to lower detection limits.[8][14] This protocol uses a mixed-mode cation exchange cartridge, which is effective for extracting basic compounds like synthetic cathinones.[8]

G Condition 1. Condition Cartridge (Methanol, Water) Equilibrate 2. Equilibrate Cartridge (Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (e.g., Water/Acid) Load->Wash1 Wash2 5. Wash 2 (e.g., Methanol) Wash1->Wash2 Elute 6. Elute Analyte (Solvent + Base) Wash2->Elute PostElute Evaporate & Reconstitute Elute->PostElute

Caption: Steps in a typical Solid-Phase Extraction (SPE) protocol.

Materials:

  • Whole blood sample, pre-treated (e.g., diluted with buffer)

  • Internal Standard (IS) solution

  • Mixed-mode cation exchange SPE cartridges

  • SPE manifold (vacuum or positive pressure)

  • Reagents for conditioning, washing, and elution (e.g., methanol, deionized water, acidic buffer, basic organic solvent)

  • Evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Lyse 150 µL of whole blood with an appropriate buffer. Add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of an appropriate buffer (e.g., 2mM ammonium formate).

  • Sample Loading: Load the pre-treated sample onto the cartridge and allow it to pass through slowly.

  • Washing:

    • Wash 1: Pass 1 mL of deionized water to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipids and other organic interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.

Conclusion

The choice of sample preparation method for this compound analysis in blood is a balance between the desired level of cleanup, sensitivity, and sample throughput. Protein precipitation is a fast and straightforward technique suitable for initial screening. Liquid-liquid extraction offers a cleaner sample with relatively simple execution. Solid-phase extraction provides the cleanest extracts and the highest concentration factor, making it ideal for methods requiring low limits of detection. All methods should be followed by analysis with a sensitive and selective technique like LC-MS/MS or GC-MS. It is imperative to validate the chosen method for this compound to determine its specific performance characteristics, including recovery, matrix effects, linearity, accuracy, and precision.

References

Application Notes and Protocols for the Use of N-Acetyl-3,4-MDMC as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) as a reference standard in analytical and forensic applications.

Introduction

This compound is the N-acetylated metabolite of 3,4-methylenedioxymethcathinone (MDMC, methylone), a synthetic cathinone and a controlled substance. As a metabolite, its detection in biological samples can provide evidence of the consumption of its parent compound. The use of a well-characterized reference standard is crucial for the accurate identification and quantification of this compound in forensic casework, clinical toxicology, and research. This document outlines the properties of this compound and provides detailed protocols for its use as a reference standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide[1]
Synonyms This compound, N-Acetyl-methylone[1]
CAS Number 1227293-15-3[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol [1]
Purity ≥95% to >99% (Varies by supplier)[2][3]
Appearance White to off-white solid[2]
Storage -20°C[3]
Stability ≥ 5 years at -20°C[3]

Analytical Data

This compound can be characterized using various analytical techniques. The following table summarizes typical analytical data.

Analytical TechniqueKey Data Points
Gas Chromatography-Mass Spectrometry (GC-MS) Kovats Retention Index (standard non-polar): 1950.[1] Mass spectral data is available in spectral libraries from suppliers like Cayman Chemical and NIST.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Amenable to analysis by LC-MS/MS, a common technique for synthetic cathinone detection in biological fluids.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹³C NMR spectral data is available.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectral data is available.[1]

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard in common analytical workflows.

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and quality control.

Materials:

  • This compound reference standard

  • Methanol (HPLC or GC grade)

  • Acetonitrile (HPLC or GC grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Dissolve the standard in a small volume of methanol and then dilute to the mark with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solution at -20°C in an amber glass vial.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution with methanol or acetonitrile to achieve the desired concentrations for the calibration curve and quality control samples.

    • Typical calibration curve concentrations for synthetic cathinones in biological matrices range from 0.1 ng/mL to 100 ng/mL.[4][6]

Protocol for GC-MS Analysis of this compound in Oral Fluid

Objective: To quantify this compound in oral fluid samples using a validated GC-MS method. This protocol is adapted from established methods for synthetic cathinones.[7][8][9]

Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of oral fluid, add 50 µL of an internal standard solution (e.g., this compound-d₃).

  • Add 200 µL of 0.5 M ammonium hydrogen carbonate buffer.

  • Add 2 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the tube and heat at 70°C for 30 minutes.

  • Evaporate the derivatizing agent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[7]

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Quantitative Data (Expected Performance based on similar analytes):

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.5 ng/mL
Accuracy (% bias) ± 15%
Precision (% RSD) < 15%
Protocol for LC-MS/MS Analysis of this compound in Urine

Objective: To quantify this compound in urine samples using a validated LC-MS/MS method. This protocol is adapted from established methods for synthetic cathinones and their metabolites.[4][5][10]

Sample Preparation ("Dilute and Shoot"):

  • To 100 µL of urine, add 10 µL of an internal standard solution (e.g., this compound-d₃).

  • Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined by infusing the reference standard.

Quantitative Data (Expected Performance based on similar analytes):

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Accuracy (% bias) ± 15%
Precision (% RSD) < 15%

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Oral Fluid Sample (0.5 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer Add_IS->Add_Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_Buffer->LLE Evaporate1 Evaporate to Dryness LLE->Evaporate1 Add_Reagents Add Ethyl Acetate & PFPA Evaporate1->Add_Reagents Heat Heat (70°C, 30 min) Add_Reagents->Heat Evaporate2 Evaporate to Dryness Heat->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Metabolism MDMC 3,4-MDMC (Methylone) N_Acetyl_MDMC This compound MDMC->N_Acetyl_MDMC Acetylation (Phase II) N_Deacetyl_Metabolite N-Deacetylated Metabolite (3,4-MDMC) N_Acetyl_MDMC->N_Deacetyl_Metabolite N-Deacetylation Keto_Reduced_Metabolite Keto-Reduced Metabolite N_Acetyl_MDMC->Keto_Reduced_Metabolite Keto Reduction Hydroxylated_Metabolite Hydroxylated Metabolite N_Acetyl_MDMC->Hydroxylated_Metabolite Hydroxylation Conjugated_Metabolite Glucuronide/Sulfate Conjugate Keto_Reduced_Metabolite->Conjugated_Metabolite Conjugation (Phase II) Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation (Phase II)

References

Application Notes and Protocols for In-Vitro Assay Development for N-Acetyl-3,4-MDMC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is a structural analog of 3,4-methylenedioxymethcathinone (methylone), a psychoactive substance with stimulant effects.[1][2] While the precise biological activities of this compound are not extensively documented, its structural similarity to methylone and other psychostimulants like MDMA suggests a potential interaction with monoamine neurotransmitter systems.[3][4] Methylone is known to inhibit the reuptake of serotonin and dopamine, leading to increased synaptic concentrations of these neurotransmitters.[3] Therefore, it is hypothesized that this compound may exhibit similar activity at monoamine transporters.

These application notes provide a comprehensive framework for the in-vitro characterization of this compound. The following protocols detail the necessary assays to elucidate its primary mechanism of action, focusing on its potential interaction with dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET). Additionally, protocols for assessing off-target effects at key CNS receptors and evaluating general cytotoxicity are included to build a comprehensive pharmacological profile.

Postulated Signaling Pathway for this compound

The primary hypothesis is that this compound acts as a monoamine transporter inhibitor. The following diagram illustrates the postulated signaling pathway.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) transporter Monoamine Transporter (DAT, SERT, NET) vesicle->transporter Release reuptake Reuptake transporter->reuptake monoamines Increased Monoamines (Dopamine, Serotonin, Norepinephrine) transporter->monoamines Increased Concentration na_mdmc This compound na_mdmc->transporter Inhibition receptor Postsynaptic Receptors monoamines->receptor Binding signal Signal Transduction receptor->signal Activation

Caption: Postulated mechanism of this compound at the monoamine synapse.

Experimental Workflow

A systematic approach is crucial for characterizing the in-vitro activity of this compound. The following workflow outlines the recommended experimental progression.

start Start: Characterization of This compound transporter_assay Monoamine Transporter Inhibition Assays (DAT, SERT, NET) start->transporter_assay receptor_screen Receptor Binding Screening (Dopamine, Serotonin Receptors) start->receptor_screen cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity_assay data_analysis Data Analysis and IC50/Ki Determination transporter_assay->data_analysis receptor_screen->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion: Pharmacological Profile of this compound data_analysis->conclusion

Caption: Experimental workflow for in-vitro characterization.

Experimental Protocols

Protocol 1: Monoamine Transporter Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.

  • This compound.

  • Positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the respective transporters in appropriate media until confluent.

  • Compound Preparation: Prepare a serial dilution of this compound and positive controls in assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound, positive controls, or vehicle for 10 minutes at room temperature.

    • Add the radiolabeled substrate ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) to initiate the uptake reaction.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Assay Termination:

    • Rapidly wash the cells with ice-cold assay buffer to terminate the uptake.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Quantify the amount of radiolabeled substrate taken up by the cells using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Receptor Binding Assay

Objective: To assess the binding affinity (Ki) of this compound to a panel of CNS receptors, including dopamine (e.g., D1, D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.

Materials:

  • Cell membranes prepared from cells expressing the target receptors.

  • Radioligands specific for each target receptor (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

  • Assay buffer.

  • Glass fiber filters.

  • Filter manifold for harvesting.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, this compound, or the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature and for a duration optimized for each receptor (e.g., 60 minutes at room temperature).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a filter manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound for each receptor.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxicity of this compound in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • SH-SY5Y cells.

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the CC50 (half-maximal cytotoxic concentration) value for this compound.

Data Presentation

The following tables present hypothetical data for the in-vitro characterization of this compound.

Table 1: Monoamine Transporter Inhibition by this compound

TransporterIC50 (µM)
Dopamine Transporter (DAT)1.5 ± 0.2
Serotonin Transporter (SERT)0.8 ± 0.1
Norepinephrine Transporter (NET)3.2 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Receptor Binding Affinity of this compound

ReceptorKi (µM)
Dopamine D1> 10
Dopamine D2> 10
Serotonin 5-HT1A8.5 ± 1.1
Serotonin 5-HT2A> 10

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cytotoxicity of this compound in SH-SY5Y Cells

AssayEndpointCC50 (µM)
MTT AssayCell Viability55 ± 5

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

These application notes provide a detailed guide for the in-vitro pharmacological evaluation of this compound. The proposed experimental workflow and protocols are designed to assess its primary activity at monoamine transporters, screen for off-target receptor interactions, and evaluate its cytotoxic potential. The presented hypothetical data suggest that this compound is a potent inhibitor of SERT and DAT, with lower potency at NET and minimal affinity for the tested dopamine and serotonin receptors. The moderate cytotoxicity indicates a need for further investigation into its safety profile. By following these protocols, researchers can generate a robust in-vitro pharmacological profile of this compound, which is essential for understanding its mechanism of action and potential physiological effects.

References

Application Notes and Protocols for Determining N-Acetyl-3,4-MDMC Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is a metabolite of the synthetic cathinone 3,4-MDMC. Given the known cytotoxic effects of related amphetamine and cathinone derivatives, it is crucial to evaluate the potential toxicity of this compound in relevant biological systems. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using established cell-based assays. The primary mechanisms of cytotoxicity for related compounds like MDMA involve the induction of oxidative stress, mitochondrial dysfunction, and subsequent programmed cell death (apoptosis) or necrosis.[1][2][3][4][5] Therefore, the selected assays are designed to probe these specific cellular events.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. Based on the likely target organs of psychoactive substances, the following human cell lines are recommended:

  • SH-SY5Y (Human Neuroblastoma): This cell line is extensively used in neurotoxicity studies and can be differentiated into a more mature neuron-like phenotype.[6][7][8] This is relevant for assessing the potential neurotoxic effects of this compound.

  • HepaRG (Human Hepatoma): This cell line can be differentiated into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes, making it an excellent model for studying hepatotoxicity and the role of metabolism in cytotoxicity.[9][10][11][12]

Experimental Workflow

The following diagram outlines a logical workflow for assessing the cytotoxicity of this compound.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Insight A Dose-Response & Time-Course (MTT or Neutral Red Assay) B Determine IC50 Values A->B C Membrane Integrity Assay (LDH Release Assay) B->C Select Sub-lethal & Lethal Doses D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D E Assess Oxidative Stress (e.g., ROS/GSH Assays) D->E F Evaluate Mitochondrial Health (e.g., MMP Assay) E->F

Caption: A suggested experimental workflow for the cytotoxic evaluation of this compound.

Summarized Quantitative Data

The following tables should be used to structure and present the quantitative data obtained from the described assays.

Table 1: Cell Viability as Determined by MTT and Neutral Red Uptake Assays

Cell LineAssayTreatment DurationThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
SH-SY5YMTT24h0 (Control)100 ± 5.2
10
50
100
500
48h0 (Control)100 ± 6.1
10
50
100
500
HepaRGNeutral Red24h0 (Control)100 ± 4.8
10
50
100
500

Table 2: Cell Membrane Integrity as Determined by LDH Release Assay

Cell LineTreatment DurationThis compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
SH-SY5Y24h0 (Vehicle Control)0 ± 2.5
50
100
500
Positive Control (Lysis Buffer)
HepaRG24h0 (Vehicle Control)0 ± 3.1
50
100
500
Positive Control (Lysis Buffer)

Table 3: Apoptosis and Necrosis as Determined by Annexin V-FITC / PI Staining

Cell LineTreatment DurationThis compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
SH-SY5Y24h0 (Control)
100
500
HepaRG24h0 (Control)
100
500

Experimental Protocols

MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic activity of viable cells.[13][14]

Materials:

  • SH-SY5Y or HepaRG cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).[15]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubate for the desired time periods (e.g., 24 and 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Neutral Red Uptake Assay

This assay assesses the viability of cells based on their ability to incorporate and retain the neutral red dye within their lysosomes.[18]

Materials:

  • SH-SY5Y or HepaRG cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid).[18]

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).

  • After the incubation period, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.[18]

  • Incubate for 2-3 hours at 37°C, 5% CO₂.

  • Remove the Neutral Red solution and wash the cells with 150 µL of DPBS.[18]

  • Add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes on a plate shaker to extract the dye.[18]

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[19]

Materials:

  • SH-SY5Y or HepaRG cells in a 96-well plate, treated with this compound.

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency).

  • Lysis buffer (provided in the kit, for maximum LDH release control).

  • Microplate reader.

Protocol:

  • Prepare cells and treat with this compound in a 96-well plate as previously described. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release.

  • For the maximum LDH release control, add 10 µL of lysis buffer to the designated wells 45 minutes before the end of the incubation period.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[20]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.[19]

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[23] Necrotic or late apoptotic cells have compromised membranes and allow PI to enter and stain the nucleus.[21]

Materials:

  • Treated cells (from 6-well plates or T25 flasks).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.[22]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[24]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Postulated Cytotoxicity Signaling Pathway

Based on the known mechanisms of similar compounds, this compound is hypothesized to induce cytotoxicity through the following pathway. This involves its metabolic activation, leading to oxidative stress, mitochondrial damage, and ultimately, cell death.[1][2][3]

G A This compound B Metabolic Activation (e.g., in HepaRG cells) A->B C Reactive Metabolites (e.g., Catechols, Quinones) B->C D Increased ROS/RNS Production (Oxidative Stress) C->D E GSH Depletion D->E F Mitochondrial Dysfunction D->F G Lipid Peroxidation DNA Damage D->G H Release of Cytochrome c F->H K Loss of Membrane Integrity ATP Depletion F->K I Caspase Activation H->I J Apoptosis I->J L Necrosis K->L

Caption: A postulated signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Studying N-Acetyl-3,4-MDMC in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is an acetylated analog of methylone, a synthetic cathinone with structural and pharmacological similarities to 3,4-methylenedioxymethamphetamine (MDMA). While the biological actions of this compound are largely unknown, its structural relationship to known psychoactive substances necessitates a thorough investigation of its neuropharmacological profile.[1][2] These application notes provide a comprehensive suite of protocols for researchers to characterize the effects of this compound on brain tissue, from its metabolic fate to its impact on neuronal signaling and viability.

The protocols outlined below are designed to be detailed and reproducible, enabling researchers to generate robust data for understanding the potential mechanisms of action, neurotoxicity, and abuse liability of this novel psychoactive substance.

Hypothesized Metabolic Pathway of this compound

The metabolic fate of this compound has not been empirically determined. However, based on the known metabolism of MDMA and related cathinones, a hypothesized pathway is presented. The primary metabolic routes for MDMA involve O-demethylenation by cytochrome P450 (CYP) enzymes, particularly CYP2D6, followed by catechol-O-methyltransferase (COMT)-catalyzed methylation.[3] N-dealkylation is another significant pathway. For cathinones, metabolism often involves the reduction of the β-keto group and oxidation of ring substituents.[4] The N-acetyl group on this compound may influence its metabolic stability and the formation of active metabolites. N-acetylation is a common metabolic pathway for drugs, often mediated by N-acetyltransferase (NAT) enzymes, which can alter the pharmacological activity and toxicity of the parent compound.[5]

It is hypothesized that this compound may undergo deacetylation to yield methylone, which would then follow the established metabolic pathways of methylone. Alternatively, the N-acetyl group may remain intact, leading to metabolites with unique pharmacological properties.

Hypothesized Metabolic Pathway of this compound This compound This compound Methylone Methylone This compound->Methylone Deacetylation Deacetylated Metabolites Deacetylated Metabolites This compound->Deacetylated Metabolites Phase I Metabolites (CYP450) Phase I Metabolites (CYP450) This compound->Phase I Metabolites (CYP450) N-dealkylation, Hydroxylation Methylone->Phase I Metabolites (CYP450) O-demethylenation, N-demethylation Phase II Conjugates Phase II Conjugates Phase I Metabolites (CYP450)->Phase II Conjugates Glucuronidation, Sulfation

Hypothesized metabolic routes for this compound.

Experimental Protocols

Brain Tissue Homogenization for In Vitro Assays

This protocol describes the preparation of a whole-brain homogenate suitable for receptor binding and enzyme activity assays.

Materials:

  • Rodent brain tissue (e.g., rat or mouse)

  • Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Glass/Teflon homogenizer or a bead-based homogenizer (e.g., Bullet Blender™)

  • Refrigerated centrifuge

Procedure:

  • Excise the brain tissue rapidly and place it in ice-cold homogenization buffer.

  • Weigh the tissue and add 10 volumes of ice-cold homogenization buffer (e.g., 100 mg of tissue in 1 mL of buffer).

  • Homogenize the tissue on ice. For a glass/Teflon homogenizer, use 10-12 gentle up-and-down strokes. For a bead-based homogenizer, use appropriate settings as per the manufacturer's instructions (e.g., SPEED 6 for 3 minutes).[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant (S1 fraction), which contains membranes, mitochondria, and synaptosomes. This can be used directly for some assays or further fractionated.

  • For membrane preparations, centrifuge the S1 fraction at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in the desired assay buffer.

  • Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford assay).

Synaptosome Preparation for Neurotransmitter Release Assays

This protocol details the isolation of synaptosomes, which are resealed nerve terminals that retain the machinery for neurotransmitter uptake and release.[7][8][9][10]

Materials:

  • Rodent brain tissue (e.g., striatum, cortex, or hippocampus)

  • Syn-PER™ Synaptic Protein Extraction Reagent or a sucrose-based buffer (0.32 M sucrose, 4 mM HEPES, pH 7.3)

  • Dounce tissue grinder

  • Refrigerated centrifuge and ultracentrifuge

  • Discontinuous sucrose or Percoll gradient solutions

Procedure:

  • Homogenize the brain tissue in 10 volumes of ice-cold Syn-PER™ Reagent or sucrose buffer using a Dounce tissue grinder with 10-12 gentle strokes.[9]

  • Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).

  • Transfer the supernatant (S1) to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[9]

  • For a more purified preparation, resuspend the P2 pellet in the homogenization buffer and layer it onto a discontinuous sucrose or Percoll gradient.

  • Centrifuge the gradient at a high speed (e.g., 50,000 x g) for 2 hours at 4°C.

  • Collect the synaptosomal fraction, which is typically located at the interface of the 0.8 M and 1.2 M sucrose layers.

  • Wash the collected synaptosomes by resuspending them in a physiological buffer (e.g., Krebs-Ringer buffer) and centrifuging at 15,000 x g for 20 minutes at 4°C.

  • Resuspend the final synaptosomal pellet in the desired buffer for use in neurotransmitter release assays.

Experimental Workflow for Brain Tissue Fractionation cluster_0 Tissue Preparation cluster_1 Centrifugation Steps cluster_2 Fractions Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Homogenate Homogenate Homogenization->Homogenate Centrifuge_1 Centrifuge (1,000 x g) S1_Fraction Supernatant (S1) Centrifuge_1->S1_Fraction Centrifuge_2 Centrifuge (15,000 x g) P2_Fraction Crude Synaptosomes (P2) Centrifuge_2->P2_Fraction Ultracentrifuge Ultracentrifuge (Gradient) Purified_Synaptosomes Purified Synaptosomes Ultracentrifuge->Purified_Synaptosomes Homogenate->Centrifuge_1 S1_Fraction->Centrifuge_2 P2_Fraction->Ultracentrifuge

Workflow for isolating synaptosomes from brain tissue.

Monoamine Transporter Binding Assay

This protocol determines the affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using a competitive radioligand binding assay.[11][12]

Materials:

  • Brain tissue homogenate or cell membranes expressing the transporter of interest.

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation (20-50 µg of protein), radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, add only the membrane and radioligand.

  • For non-specific binding wells, add the membrane, radioligand, and a high concentration of the non-specific control.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This assay measures the ability of this compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes.[7][13]

Materials:

  • Prepared synaptosomes.

  • Radiolabeled neurotransmitters ([³H]dopamine and [³H]serotonin).

  • This compound at various concentrations.

  • Physiological buffer (e.g., Krebs-Ringer buffer).

  • Scintillation counter.

Procedure:

  • Pre-load the synaptosomes by incubating them with a low concentration of [³H]dopamine or [³H]serotonin for 15-30 minutes at 37°C.

  • Wash the synaptosomes with fresh buffer to remove excess radiolabel.

  • Aliquot the pre-loaded synaptosomes into tubes or a 96-well plate.

  • Initiate the release by adding varying concentrations of this compound or a vehicle control.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Measure the radioactivity in the supernatant (released neurotransmitter) and in the synaptosome pellet (retained neurotransmitter).

  • Calculate the percentage of neurotransmitter release for each concentration of this compound.

  • Plot the percentage of release against the log concentration of the compound to determine the EC50 for release.

In Vitro Neurotoxicity Assessment

This protocol uses cultured neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) to assess the potential cytotoxicity of this compound.[1]

Materials:

  • SH-SY5Y cells or primary neuronal cultures.

  • Cell culture medium and supplements.

  • This compound at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Caspase-3/7 activity assay kit.

  • Plate reader.

Procedure:

  • Cell Viability (MTT Assay):

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for 24-48 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

  • Membrane Integrity (LDH Assay):

    • Treat cells as described above.

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available kit. An increase in LDH activity indicates loss of membrane integrity.

  • Apoptosis (Caspase-3/7 Assay):

    • Treat cells as described above.

    • Lyse the cells and measure caspase-3/7 activity using a luminogenic or fluorogenic substrate. An increase in caspase activity is an indicator of apoptosis.

Data Presentation

Assay Parameter This compound Methylone (Reference) MDMA (Reference)
DAT Binding Ki (nM)
SERT Binding Ki (nM)
NET Binding Ki (nM)
Dopamine Release EC50 (nM)
Serotonin Release EC50 (nM)
Neurotoxicity IC50 (µM) - MTT
IC50 (µM) - LDH
EC50 (µM) - Caspase-3/7

Signaling Pathways

Substituted cathinones and amphetamines primarily exert their effects by interacting with monoamine transporters, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine. This surge in neurotransmitters activates a cascade of downstream signaling pathways. While the specific pathways activated by this compound are yet to be determined, the following diagram illustrates the general signaling events associated with psychostimulants like MDMA and methylone. These pathways are known to be involved in mood, reward, and neuroplasticity, and also contribute to the neurotoxic effects observed with some of these compounds. Recent research suggests that the psychoplastogenic effects of some psychoactive substances may converge on the Tyrosine Kinase B (TrkB) and mammalian Target of Rapamycin (mTOR) pathways.

Psychostimulant Signaling Pathways cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron N_Acetyl_MDMC This compound Transporters DAT, SERT, NET N_Acetyl_MDMC->Transporters Neurotransmitter_Release ↑ Dopamine, Serotonin, NE Transporters->Neurotransmitter_Release Receptors Dopamine & Serotonin Receptors Neurotransmitter_Release->Receptors Second_Messengers ↑ cAMP, Ca²⁺ Receptors->Second_Messengers Kinase_Cascades PKA, PKC, MAPK Second_Messengers->Kinase_Cascades TrkB_mTOR TrkB / mTOR Pathways Kinase_Cascades->TrkB_mTOR Gene_Expression ↑ CREB, c-Fos Kinase_Cascades->Gene_Expression Neuronal_Effects Altered Gene Expression Synaptic Plasticity Neurotoxicity TrkB_mTOR->Neuronal_Effects Gene_Expression->Neuronal_Effects

General signaling cascade activated by psychostimulants.

Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound in brain tissue. By systematically evaluating its metabolic profile, interaction with monoamine transporters, effects on neurotransmitter release, and potential for neurotoxicity, researchers can build a comprehensive understanding of this novel psychoactive substance. This knowledge is essential for informing public health and regulatory bodies and for guiding future research into the therapeutic or harmful effects of this and other emerging designer drugs.

References

Application Notes and Protocols for the Forensic Analysis of N-acetyl methylone and its Parent Compound, Methylone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are structurally and pharmacologically similar to amphetamines.[1] As a popular "designer drug," methylone and its analogs pose significant challenges to forensic toxicology and law enforcement agencies, necessitating robust and validated analytical methods for their detection and quantification in both seized materials and biological specimens.[2][3]

The term "N-acetyl methylone" can refer to two distinct chemical entities in a forensic context:

  • The N-acetyl derivative of methylone : This is a chemical product formed during certain analytical procedures, specifically derivatization with agents like acetic anhydride, to improve the compound's stability and chromatographic behavior for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2]

  • N-acetyl-3,4-Methylenedioxymethcathinone (N-acetyl-3,4-MDMC) : This is a distinct acetylated analog of methylone.[4] While less commonly encountered, its structural similarity requires forensic laboratories to be capable of its identification.

These application notes provide detailed protocols for the forensic analysis of methylone, including its N-acetylation for GC-MS, and its metabolites, using state-of-the-art analytical techniques. The methodologies for the distinct compound this compound are also addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note: GC-MS is a cornerstone technique in forensic drug analysis, providing excellent separation and structural identification capabilities. For cathinones like methylone, derivatization is often employed to block the polar amine group, improving thermal stability and chromatographic peak shape. Acetylation, forming the N-acetyl derivative, is a common and effective strategy.[2] This method is highly reliable for the qualitative identification of methylone in seized powders, capsules, and other bulk materials.[2]

Experimental Protocol: GC-MS Analysis with N-acetylation

This protocol is adapted from established forensic chemistry methodologies.[2][5]

1. Sample Preparation (Seized Material):

  • Accurately weigh approximately 1 mg of the homogenized powder/sample.
  • Dissolve the sample in 1 mL of a suitable solvent like methanol or chloroform.
  • Perform a base extraction if necessary to isolate the free base form of methylone.

2. Derivatization (N-acetylation):

  • Transfer a 100 µL aliquot of the sample solution to a clean vial.
  • Add 50 µL of acetic anhydride as the derivatizing agent.[2]
  • Cap the vial and heat at 70°C for 20 minutes.
  • Allow the sample to cool to room temperature before analysis.

3. Instrumentation and Parameters: [5]

  • Gas Chromatograph: Agilent GC or equivalent.
  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector: Split mode (e.g., 20:1 ratio), 280°C.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: Increase to 300°C at 12°C/min.
  • Final hold: Hold at 300°C for 9 minutes.
  • Mass Spectrometer:
  • MS Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
  • Mass Scan Range: 30-550 amu.

4. Data Analysis:

  • Compare the resulting mass spectrum with a known reference spectrum for N-acetyl methylone.
  • The mass spectrum of the acetylated derivative provides a unique fragmentation pattern for confident identification.[2]

Visualization: GC-MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Seized Sample (e.g., Powder) B Dissolution (Methanol/Chloroform) A->B C Derivatization (+ Acetic Anhydride) B->C D GC Injection C->D E Chromatographic Separation D->E F Mass Spectrometry (EI, Scan Mode) E->F G Mass Spectrum Acquisition F->G H Library Comparison & Identification G->H

Caption: Workflow for the identification of methylone via GC-MS using N-acetylation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Application Note: LC-MS/MS is the preferred method for the quantification of methylone and its metabolites in biological matrices like plasma, blood, and urine due to its high sensitivity, specificity, and minimal sample preparation requirements (no derivatization needed).[6][7] This technique is crucial for pharmacokinetic studies, clinical toxicology, and postmortem investigations.[8][9] The primary metabolites of methylone include 4-hydroxy-3-methoxy-N-methylcathinone (HMMC), 3,4-dihydroxy-N-methylcathinone (HHMC), and 3,4-methylenedioxycathinone (MDC).[8]

Experimental Protocol: LC-MS/MS Analysis of Methylone and Metabolites in Plasma

This protocol is based on a validated method for human plasma analysis.[9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard mix (e.g., methylone-d3, MDMA-d5).
  • Add 2 µL of 2% NH₃ in H₂O to basify the sample (pH 9).
  • Add 2 mL of an extraction solvent (e.g., chloroform:ethyl acetate 9:1 v/v).
  • Vortex or mix on a roller for 10 minutes.
  • Centrifuge at 3500 rpm for 5 minutes to separate the layers.
  • Transfer the organic supernatant to a clean tube.
  • Add 100 µL of acidic methanol (1% HCl) to prevent evaporative loss.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
  • Transfer to an autosampler vial for injection.

2. Instrumentation and Parameters: [9]

  • Liquid Chromatograph: Agilent 1290 Infinity II HPLC or equivalent.
  • Column: A suitable reversed-phase column (e.g., Kinetex Biphenyl).[1]
  • Mobile Phase: Gradient elution using A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
  • Flow Rate: e.g., 0.4 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6470A) with Electrospray Ionization (ESI) in positive mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.

Visualization: Metabolic Pathways of Methylone

Methylone is primarily metabolized via N-demethylation, demethylenation followed by O-methylation, and β-ketone reduction.[3][8]

Methylone Methylone MDC MDC (3,4-methylenedioxycathinone) Methylone->MDC N-demethylation HHMC HHMC (3,4-dihydroxy-N-methylcathinone) Methylone->HHMC Demethylenation Reduced_Metabolite Reduced Metabolite (β-keto reduction) Methylone->Reduced_Metabolite β-keto reduction HMMC HMMC (4-hydroxy-3-methoxy-N-methylcathinone) HHMC->HMMC O-methylation (COMT)

Caption: Primary metabolic pathways of methylone in humans.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Methylone in Human Plasma (Oral Administration) [9]

Dose (mg) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (h·ng/mL) T₁/₂ (h)
50 153.0 1.5 1042.8 5.8
100 304.0 ~2.0 2441.2 6.4
150 355.0 ~2.0 3524.4 6.9

| 200 | 604.0 | ~2.0 | 5067.9 | 6.4 |

Table 2: Method Validation and Postmortem Data

Parameter Matrix Analyte Value Reference
Limit of Quantification (LOQ) Human Plasma Methylone 2.5 ng/mL [10]
Human Plasma HMMC 0.5 ng/mL [10]
Rat Plasma Methylone 0.5 ng/mL [8]
Rat Brain Methylone 5 ng/g [8]
Postmortem Concentrations Heart Blood Methylone 0.060 - 1.12 mg/L [11]
Liver Methylone 0.140 µg/kg (example) [11]

| | Urine (chronic use case) | Methylone | 38 mg/L |[11] |

Analysis of this compound

Application Note: this compound is an analog of methylone and can be identified using the same suite of forensic techniques (GC-MS, LC-MS/MS, FTIR).[4] While casework involving this specific compound is less common, reference standards are available for identification. Its physicochemical properties differ from methylone, allowing for differentiation.

Visualization: Chemical Structures

cluster_M Methylone cluster_A N-acetyl methylone M_img A_img

Caption: Structures of Methylone (left) and this compound (right).

Table 3: Physicochemical Data for this compound [4]

Property Value
Formal Name N-[2-(1,3-benzodioxol-5-yl)-1-methyl-2-oxoethyl]-N-methyl-acetamide
Molecular Formula C₁₃H₁₅NO₄
Formula Weight 249.3
Purity ≥95%

| UV λmax | 230, 276, 312 nm |

Spectroscopic Techniques (FTIR & NMR)

Application Note: Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) are powerful tools for the unambiguous identification of bulk or seized materials. FTIR is excellent for identifying functional groups and serves as a rapid screening technique, while NMR provides detailed structural information, confirming the precise arrangement of atoms in the molecule.[12][13]

Protocol: Attenuated Total Reflectance (ATR) FTIR [2][5]

  • Instrument Setup: Use an FTIR spectrometer with a diamond ATR attachment.

  • Background Scan: Collect a background spectrum (e.g., 32 scans) with no sample on the ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Collection: Collect the sample spectrum (e.g., 32 scans) at a resolution of 4 cm⁻¹. The typical spectral range is 4000-500 cm⁻¹.[2]

  • Data Analysis: Compare the resulting spectrum against a reference library for identification.

Table 4: Characteristic FTIR-ATR Peaks for Methylone HCl [5]

Wavenumber (cm⁻¹) Assignment (Tentative)
2908, 2731 C-H Stretch
1676 C=O (Ketone) Stretch
1603, 1500 Aromatic C=C Stretch
1259 Aryl Ether C-O Stretch
1028 Symmetric Dioxole C-O-C Stretch

| 928 | Dioxole Ring Vibration |

Protocol: Nuclear Magnetic Resonance (NMR) [5]

  • Sample Preparation: Dissolve approximately 25 mg of the sample in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.

  • Internal Standard: Add a reference standard like Trimethylsilylpropanoic acid (TSP) for ¹H NMR chemical shift calibration (0.0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Key parameters for quantitative ¹H NMR include a 90° pulse angle and a long relaxation delay (e.g., 45 seconds) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate and confirm the molecular structure.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of N-Acetyl-3,4-MDMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is an acetylated analog of methylone, a designer drug of the cathinone class.[1] As a new psychoactive substance (NPS), the development of robust analytical methods for its accurate identification and quantification is crucial for forensic and research purposes. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for the analysis of such compounds in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using HRMS.

Molecular Information

ParameterValueReference
Formal Name N-[2-(1,3-benzodioxol-5-yl)-1-methyl-2-oxoethyl]-N-methyl-acetamide[1]
Molecular Formula C13H15NO4[1][2]
Formula Weight 249.3 g/mol [1]
Monoisotopic Mass 249.1001 Da[2]
CAS Number 1227293-15-3[1][2]

Quantitative Data: Predicted High-Resolution Mass Spectrometry Fragments

The following table summarizes the predicted accurate masses of the protonated molecule and key fragment ions of this compound based on its structure and known fragmentation pathways of similar cathinone derivatives.

Ion DescriptionProposed Structure / LossPredicted m/z
Protonated Molecule [M+H]+250.1074
Fragment Ion 1 Loss of acetyl group (CH2=C=O)208.0968
Fragment Ion 2 Loss of N-methylacetamide177.0546
Fragment Ion 3 Methylenedioxyphenyl acylium ion149.0233
Fragment Ion 4 Immonium ion86.0600
Fragment Ion 5 Tropylium-like ion from the methylenedioxyphenyl ring135.0439
Fragment Ion 6 Loss of water from Fragment Ion 1190.0862

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from biological matrices such as plasma, serum, or urine, adapted from established methods for new psychoactive substances.[3]

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Internal standard (e.g., this compound-d3)

  • Vortex mixer

  • Centrifuge

  • Sample tubes

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard and vortex briefly.

  • Protein Precipitation (for plasma/serum): Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample or supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Elution: Elute the analyte with 2 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

HRMS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 8-12 L/min.

  • Mass Range: m/z 50-500.

  • Resolution: > 60,000 FWHM.

  • Data Acquisition: Full scan and data-dependent MS/MS (ddMS2) or All Ions Fragmentation (AIF).

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

Diagrams

Fragmentation_Pathway M This compound [M+H]+ m/z 250.1074 F1 [M+H - C2H2O]+ m/z 208.0968 M->F1 - CH2CO F2 [M+H - C4H7NO]+ m/z 177.0546 M->F2 - C4H7NO F4 C4H8NO+ m/z 86.0600 M->F4 - C9H8O3 F6 [F1 - H2O]+ m/z 190.0862 F1->F6 - H2O F3 C8H5O3+ m/z 149.0233 F2->F3 - C2H4 F5 C8H7O2+ m/z 135.0439 F2->F5 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (if necessary) Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC HRMS High-Resolution Mass Spectrometry (ESI+, Full Scan, ddMS2) LC->HRMS Extract Peak Extraction & Integration HRMS->Extract Identify Compound Identification (Accurate Mass & Fragments) Extract->Identify Quantify Quantification Identify->Quantify

Caption: General workflow for this compound analysis.

References

Troubleshooting & Optimization

How to improve the yield of N-Acetyl-3,4-MDMC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing information on the synthesis of N-Acetyl-3,4-MDMC, a substance closely related to a controlled substance, falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially harmful chemical compounds is a risk I cannot take.

It is my policy to decline requests that are intended to facilitate the synthesis, production, or weaponization of harmful chemical agents. This includes providing step-by-step instructions, recipes, or detailed procedures for the synthesis of controlled substances or their precursors.

Stability issues of N-Acetyl-3,4-MDMC in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl-3,4-MDMC in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this compound in aqueous solutions is limited, the following guidance is based on established principles of chemical stability and data from structurally similar compounds, such as synthetic cathinones and MDMA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solid compound?

A1: For long-term storage, this compound as a crystalline solid should be stored at -20°C. Under these conditions, it is reported to be stable for at least five years.[1]

Q2: How should I prepare aqueous solutions of this compound for my experiments?

A2: Due to the potential for degradation in neutral to alkaline solutions, it is recommended to prepare fresh solutions of this compound before each experiment. If a buffer is required, consider using a slightly acidic buffer (pH 4-6). The solubility in a PBS buffer at pH 7.2 is reported to be 0.5 mg/mL, but stability at this pH may be a concern.[1]

Q3: What factors can affect the stability of this compound in aqueous solutions?

A3: Based on data from related synthetic cathinones, the stability of this compound in aqueous solutions is likely influenced by several factors:

  • pH: The compound is expected to be more stable in acidic conditions and degrade more rapidly in neutral to basic solutions.[2]

  • Temperature: Higher temperatures will likely accelerate the degradation process.[2][3] For short-term storage of solutions, refrigeration at 2-8°C is advisable.

  • Light: While specific data is unavailable for this compound, light exposure can be a factor in the degradation of many organic compounds. It is good practice to protect solutions from light.

Q4: What are the potential degradation pathways for this compound in an aqueous environment?

A4: While specific degradation pathways for this compound have not been fully elucidated, potential degradation could occur through hydrolysis of the N-acetyl group to yield 3,4-MDMC (methylone). Further degradation may follow pathways similar to methylone, which include O-demethylenation of the methylenedioxy ring.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time with the same stock solution. Degradation of this compound in the aqueous stock solution.Prepare fresh solutions for each experiment. If a stock solution must be used, store it at 2-8°C in a slightly acidic buffer and for the shortest possible duration. Perform a quality control check (e.g., via HPLC) to assess the purity of the stock solution before use.
Low or no detectable this compound in my sample after storage. The compound has degraded due to inappropriate storage conditions (e.g., neutral or alkaline pH, room temperature).Review your solution preparation and storage protocols. Ensure the pH of your aqueous solution is slightly acidic and that it is stored at a low temperature (2-8°C) and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be an option, but freeze-thaw cycles should be minimized.
Appearance of unexpected peaks in my analytical chromatogram. These may be degradation products of this compound.Characterize the unknown peaks using mass spectrometry to identify potential degradation products. This can help in understanding the degradation pathway and kinetics. Consider that hydrolysis may lead to the formation of 3,4-MDMC.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffers

This protocol outlines a method to evaluate the stability of this compound at different pH values and temperatures.

1. Materials:

  • This compound
  • Phosphate buffer (pH 5.0, 7.0, 9.0)
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid
  • HPLC system with UV or MS detector

2. Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 10 µg/mL.

3. Incubation:

  • Aliquot the solutions for each pH into separate vials for each time point and temperature.
  • Incubate the vials at three different temperatures: 4°C, 25°C, and 40°C.

4. Sample Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition.
  • Analyze the samples immediately by a validated HPLC method. A reverse-phase C18 column is suitable.
  • Mobile phase example: A gradient of acetonitrile and water with 0.1% formic acid.
  • Monitor the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
  • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100100100
2999580
4989065
8968245
24906015
488240<5
727525<1

Note: This table presents hypothetical data based on the expected stability trends for similar compounds and should be confirmed by experimental studies.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock in Acetonitrile dilute Dilute to 10 µg/mL in Buffers (pH 5, 7, 9) stock->dilute incubate Incubate at 4°C, 25°C, 40°C dilute->incubate sample Sample at t = 0, 2, 4, 8, 24, 48, 72h incubate->sample hplc HPLC Analysis sample->hplc calculate Calculate % Remaining hplc->calculate plot Plot Degradation Kinetics calculate->plot

Caption: Workflow for assessing this compound stability.

degradation_pathway NAc_MDMC This compound MDMC 3,4-MDMC (Methylone) NAc_MDMC->MDMC Hydrolysis Further_Degradation Further Degradation (e.g., O-demethylenation) MDMC->Further_Degradation

References

Technical Support Center: N-Acetyl-3,4-MDMC Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Acetyl-3,4-MDMC to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] For short-term storage, refrigeration at 4°C is acceptable, though freezing is optimal for preserving integrity over extended periods.[2][3] Room temperature storage is generally not recommended as it can lead to degradation, with some cathinone derivatives showing significant loss in concentration within days.[2][4]

Q2: How sensitive is this compound to light?

This compound, like many cathinone derivatives, is potentially sensitive to light.[5] Photodegradation can occur, leading to the formation of impurities.[6] It is crucial to store the compound in a light-protected environment, such as an amber-colored vial or a container stored inside a dark cabinet.[1][7]

Q3: What is the impact of humidity on the stability of this compound?

Moisture can promote the hydrolysis of the N-acetyl group, leading to the formation of 3,4-MDMC and acetic acid.[8][9][10] Therefore, it is essential to store this compound in a dry environment. The use of a desiccator for storage is a good practice to minimize exposure to humidity.[11] Containers should be tightly sealed to prevent moisture ingress.[7][12]

Q4: In what type of container should I store this compound?

This compound should be stored in a well-sealed, airtight container to protect it from moisture and air.[12] For solid forms, glass vials with tight-fitting caps are suitable. If the compound is in solution, the choice of solvent is critical, and the container should be compatible with that solvent.

Q5: What solvents are recommended for dissolving and storing this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Degradation of the compound.1. Verify the storage conditions (temperature, light, and humidity). 2. Analyze a freshly prepared sample from a new batch, if available. 3. Consider potential degradation pathways such as hydrolysis or oxidation and look for corresponding mass fragments in MS data.
Reduced potency or altered biological activity Loss of active compound due to degradation.1. Quantify the purity of the stored sample using a validated analytical method (e.g., HPLC-UV, qNMR). 2. Compare the purity to the certificate of analysis of the new compound. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.
Change in physical appearance (e.g., color, clumping) Likely degradation or absorption of moisture.1. Do not use the material if its physical appearance has changed.[7] 2. Review storage procedures to ensure containers are airtight and stored in a desiccator if necessary.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways, especially under improper storage conditions.

DegradationPathways Potential Degradation Pathways of this compound MDMC This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) MDMC->Hydrolysis Oxidation Oxidation of Cathinone Backbone (Air, Light) MDMC->Oxidation Product1 3,4-MDMC + Acetic Acid Hydrolysis->Product1 Product2 Oxidized Degradation Products Oxidation->Product2

Caption: Potential degradation routes for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[2][5][11]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using HPLC-UV/MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of a non-stressed control sample to identify degradation peaks. Characterize the degradation products using mass spectrometry.

ForcedDegradationWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photodegradation Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation and Degradation Pathway ID Analysis->Data

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Long-Term Stability Study

This protocol outlines a systematic approach to evaluate the stability of this compound under recommended storage conditions over an extended period.

Objective: To determine the shelf-life of this compound under specified storage conditions.

Methodology:

  • Sample Preparation: Aliquot this compound (solid) into multiple amber glass vials with airtight seals.

  • Storage Conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C / 60% RH (Room Temperature, controlled humidity)

  • Time Points: Analyze samples at initial (T=0), 1, 3, 6, 12, and 24 months.

  • Analytical Method: Use a validated stability-indicating HPLC-UV method to determine the purity of the compound at each time point.

  • Data Analysis: Plot the percentage of remaining this compound against time for each storage condition. Determine the time at which the purity drops below a specified limit (e.g., 95%).

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Condition Temperature Light Humidity Expected Stability
Long-Term -20°CProtectedLow≥ 5 years[1]
Short-Term 4°CProtectedLowMonths
Not Recommended Room TemperatureExposedUncontrolledDays to Weeks[2]

Table 2: Example Data from a Hypothetical 6-Month Accelerated Stability Study

Stress Condition Initial Purity (%) Purity after 6 months (%) Major Degradant(s) Observed
-20°C 99.899.7None
4°C 99.899.2Trace amounts of 3,4-MDMC
25°C / 60% RH 99.892.53,4-MDMC, Oxidized species
40°C / 75% RH 99.885.13,4-MDMC, Oxidized species
Photostability 99.896.3Various photolytic products

References

Troubleshooting peak tailing in HPLC analysis of N-acetyl methylone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Acetyl Methylone Analysis

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of N-acetyl methylone, focusing specifically on the prevalent problem of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge. In an ideal separation, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0. Values greater than 1.2 often indicate a potential issue with the separation, and values above 2.0 are generally unacceptable for quantitative analysis.

Q2: Why is my N-acetyl methylone peak exhibiting significant tailing?

A2: The primary cause of peak tailing for N-acetyl methylone is the interaction between its basic secondary amine functional group and acidic silanol groups (Si-OH) that remain on the surface of silica-based reversed-phase columns (e.g., C18, C8).[1][2][3][4][5] This secondary ionic interaction is a different retention mechanism from the intended hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a "tailing" peak shape.[3][5]

Q3: How does mobile phase pH influence the peak shape of N-acetyl methylone?

A3: The pH of the mobile phase is a critical factor. At a mid-range pH (e.g., > 3), residual silanol groups on the silica surface become deprotonated and negatively charged (SiO⁻), leading to a strong ionic interaction with the positively charged (protonated) N-acetyl methylone molecule.[1][2] Lowering the mobile phase pH (e.g., to 2.5 - 3.5) helps to suppress the ionization of the silanol groups, keeping them in their less active protonated form (Si-OH).[3][6] This minimizes the secondary ionic interactions and significantly improves peak symmetry.

Q4: Can I add something to my mobile phase to prevent tailing?

A4: Yes, adding a "competing base" or "silanol suppressor" to the mobile phase is a very effective strategy.[6] These are small, basic additives that preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the analyte. Triethylamine (TEA) is a common choice.[5][7] By adding a small concentration of TEA (e.g., 0.1% v/v) to the mobile phase and adjusting the pH, the additive will shield the silanol groups, allowing N-acetyl methylone to elute with minimal tailing.

Q5: Could my HPLC column be the source of the problem?

A5: Absolutely. Several column-related factors can cause or worsen peak tailing:

  • Column Type: Older columns, or those made with lower purity silica ("Type A"), have a higher concentration of active silanol groups.[6] Using a modern, high-purity, end-capped, or a specifically base-deactivated column will inherently produce better peak shapes for basic compounds.[3][8]

  • Column Contamination: Accumulation of contaminants on the column, particularly at the inlet frit or the head of the packing bed, can create active sites that lead to tailing.[4][5]

  • Column Degradation: Over time, especially with aggressive mobile phases (high or low pH), the bonded phase can hydrolyze, exposing more silanol groups and leading to increased tailing.[4][8] A void or channel in the packing bed can also cause peak distortion.[3][8]

Q6: Are there other factors outside of chemistry that can cause peak tailing?

A6: Yes, several system and sample factors can contribute to poor peak shape:

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[5] Ensure all connections are made with appropriate, short-length tubing.

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[1][4] Whenever possible, dissolve the sample in the initial mobile phase.[5][7]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a broadened, tailing peak.[4][5] To check for this, try diluting your sample and re-injecting.

Troubleshooting Guides & Protocols

Issue 1: Significant Peak Tailing Observed for N-acetyl methylone

This section provides a logical workflow and detailed protocols to diagnose and resolve peak tailing.

The following diagram illustrates a step-by-step approach to troubleshooting.

G start Peak Tailing Observed (Tf > 1.5) check_mobile_phase Step 1: Optimize Mobile Phase start->check_mobile_phase solution_mp Modify Mobile Phase: - Lower pH to 2.5-3.5 - Add Competing Base (e.g., 0.1% TEA) check_mobile_phase->solution_mp Implement Changes check_column Step 2: Evaluate Column solution_col Column Actions: - Perform Column Wash - Use Base-Deactivated Column check_column->solution_col Implement Changes check_system Step 3: Check System & Sample solution_sys System/Sample Actions: - Reduce Extra-Column Volume - Match Sample Solvent to Mobile Phase - Dilute Sample (Check for Overload) check_system->solution_sys Implement Changes solution_mp->check_column If Tailing Persists end Symmetrical Peak Achieved (Tf < 1.2) solution_mp->end Problem Solved solution_col->check_system If Tailing Persists solution_col->end Problem Solved solution_sys->end Problem Solved

Caption: A logical workflow for troubleshooting peak tailing.

This diagram illustrates how a competing base mitigates silanol interactions.

G Mechanism of Peak Tailing Reduction cluster_0 Without Competing Base cluster_1 With Competing Base analyte1 N-acetyl methylone (Protonated Amine) silanol1 Silica Surface (Ionized Silanol SiO⁻) analyte1->silanol1 Strong Secondary Interaction (Causes Tailing) analyte2 N-acetyl methylone silanol2 Silica Surface (Masked Silanol) analyte2->silanol2 Interaction Blocked tea Triethylamine (TEA) tea->silanol2 Preferential Binding (Masks Active Site)

References

Technical Support Center: Optimizing Ionization Efficiency for N-Acetyl-3,4-MDMC in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mass spectrometry (MS) analysis of N-Acetyl-3,4-MDMC. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of this N-acetylated cathinone derivative.

Frequently Asked Questions (FAQs)

Q1: What are the expected challenges in achieving high ionization efficiency for this compound?

A1: this compound, being an N-acetylated derivative of a cathinone, presents unique challenges for ionization. The acetylation of amine groups can lead to charge neutralization, which may suppress signal intensity during electrospray ionization (ESI).[1] Careful optimization of MS parameters and mobile phase composition is crucial to overcome this potential for signal suppression.

Q2: Which ionization technique is more suitable for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: Both ESI and APCI can be viable for the analysis of this compound, and the optimal choice may depend on the specific experimental conditions and the matrix. ESI is generally suitable for polar to moderately nonpolar compounds.[2] However, for less polar analytes or to mitigate matrix effects, APCI can be a valuable alternative.[2][3] It is recommended to screen both techniques to determine which provides better sensitivity and signal stability for your specific application.

Q3: How does the mobile phase pH affect the ionization of this compound?

A3: The pH of the mobile phase can significantly influence the ionization efficiency of analytes.[4][5][6][7][8] For a compound like this compound, which possesses a tertiary amine, adjusting the pH to be acidic (e.g., by adding formic acid or acetic acid) will promote protonation, leading to the formation of the [M+H]+ ion and enhancing the signal in positive ion mode ESI. Decreasing the pH has been observed to increase the ionization efficiency of some compounds by more than two orders of magnitude.[4]

Q4: What are the characteristic fragment ions of this compound that can be monitored in MS/MS experiments?

A4: While specific fragmentation data for this compound is not extensively published, we can infer potential fragmentation patterns from related compounds like 3,4-MDMA and other acylated derivatives. For acylated derivatives of 3,4-MDMA, a common base peak is observed at m/z 58, corresponding to an imine fragment.[9][10] Other characteristic fragments may arise from the loss of the acetyl group, cleavage of the side chain, and fragmentation of the methylenedioxy ring.[11][12] It is crucial to perform infusion experiments with a standard of this compound to determine its specific fragmentation pattern and select the most intense and stable transitions for multiple reaction monitoring (MRM) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization source parameters. 2. Inefficient protonation of the analyte. 3. Ion suppression due to matrix effects or mobile phase components.[3] 4. Inappropriate choice of ionization technique (ESI vs. APCI).1. Systematically optimize source parameters such as capillary voltage, cone voltage, source temperature, and gas flow rates.[2] 2. Acidify the mobile phase with additives like formic acid (0.1%) or acetic acid to promote the formation of [M+H]+. 3. Dilute the sample, improve sample preparation to remove interfering matrix components, or switch to an APCI source which can be less susceptible to matrix effects.[2] 4. Evaluate both ESI and APCI to determine the most sensitive technique for your analyte.
No Peaks or Very Weak Signal 1. Instrument malfunction (e.g., no spray, detector issue). 2. Incorrect sample preparation or dilution. 3. Analyte degradation.1. Check for visible spray at the ion source.[13] Ensure the mass spectrometer is properly calibrated and the detector is functioning correctly.[13][14] 2. Verify the concentration and preparation of your sample and standards. 3. Assess the stability of this compound in your sample matrix and solvent.
Unstable Signal / High Variability 1. Unstable electrospray. 2. Fluctuations in solvent delivery from the LC system. 3. Contamination in the ion source or mass spectrometer.1. Optimize the position of the ESI probe. Ensure a consistent and fine spray. 2. Check the LC pump for pressure fluctuations and ensure proper solvent mixing. 3. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's recommendations.
Poor Peak Shape (in LC-MS) 1. Inappropriate mobile phase composition. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust the organic modifier percentage and the mobile phase pH.[6] 2. Reduce the injection volume or sample concentration. 3. Consider a different column chemistry or mobile phase additive to minimize unwanted interactions.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters by Infusion

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump.

  • Mass spectrometer with an ESI source.

Procedure:

  • Prepare the this compound standard solution.

  • Set up the syringe pump to infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule ([M+H]+) of this compound (C13H15NO4, MW: 249.26 g/mol ).[15]

  • Vary one source parameter at a time while keeping others constant, and monitor the signal intensity of the [M+H]+ ion. The parameters to optimize include:

    • Capillary voltage

    • Cone voltage (or equivalent parameter for your instrument)

    • Source temperature

    • Desolvation gas temperature

    • Nebulizer gas flow rate

    • Desolvation gas flow rate

  • Record the signal intensity for each parameter setting.

  • Plot the signal intensity against each parameter to identify the optimal value that yields the highest signal.

  • Once individual parameters are optimized, fine-tune the settings by making small adjustments to combinations of parameters to check for any interactive effects.

Protocol 2: Evaluation of Mobile Phase pH Effect

Objective: To assess the impact of mobile phase pH on the ionization efficiency of this compound.

Materials:

  • This compound standard solution.

  • LC-MS system.

  • Mobile phases with varying pH (e.g., prepared with 0.1% formic acid, 0.1% acetic acid, and ammonium formate/acetate buffers at different pH values).

Procedure:

  • Prepare a stock solution of this compound.

  • Set up an isocratic LC method with a suitable column.

  • Prepare a series of mobile phases with the same organic modifier content but varying pH. For example:

    • Mobile Phase A: 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: 50:50 Acetonitrile:Water with 0.1% Acetic Acid (pH ~3.2)

    • Mobile Phase C: 50:50 Acetonitrile:Water with 5 mM Ammonium Formate (pH adjusted to 4, 5, 6)

  • Equilibrate the LC-MS system with the first mobile phase.

  • Inject a fixed amount of the this compound standard.

  • Record the peak area or height of the [M+H]+ ion.

  • Repeat steps 4-6 for each of the prepared mobile phases.

  • Compare the peak areas/heights obtained at different pH values to determine the optimal pH for maximum signal intensity.

Mobile Phase Additive Typical Concentration Approximate pH Expected Effect on this compound Ionization
Formic Acid0.1%~2.7Strong enhancement of protonation and signal in positive ESI.
Acetic Acid0.1%~3.2Good enhancement of protonation.
Ammonium Formate5-10 mM3-6Provides buffering capacity and can improve peak shape.
Ammonium Acetate5-10 mM4-7Provides buffering capacity and can be useful for method development.

Visualizations

Experimental_Workflow_for_MS_Optimization cluster_prep Preparation cluster_infusion Direct Infusion Analysis cluster_lcms LC-MS Method Development cluster_validation Method Validation prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse opt_source Optimize Source Parameters (Voltage, Temp, Gas Flow) infuse->opt_source det_frag Determine Fragmentation Pattern (MS/MS) opt_source->det_frag eval_ph Evaluate Mobile Phase pH det_frag->eval_ph eval_org Evaluate Organic Modifier (Acetonitrile vs. Methanol) eval_ph->eval_org opt_grad Optimize LC Gradient eval_org->opt_grad validate Validate Method (Linearity, LOD, LOQ, etc.) opt_grad->validate

Caption: Workflow for optimizing MS conditions for this compound analysis.

Troubleshooting_Logic_Tree start Low or No Signal for This compound check_spray Is there a visible, stable spray? start->check_spray check_instrument Check Instrument: - Clean Source - Calibrate MS - Check Detector check_spray->check_instrument No check_infusion Infuse a known standard. Is a signal observed? check_spray->check_infusion Yes check_sample_prep Review Sample Preparation: - Concentration - Dilution - Analyte Stability check_infusion->check_sample_prep No optimize_params Optimize MS Parameters: - Source Settings - Mobile Phase pH - Ionization Mode (ESI/APCI) check_infusion->optimize_params Yes

Caption: A decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Analysis of N-Acetyl-3,4-MDMC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of N-Acetyl-3,4-MDMC.

Troubleshooting Guides

This section offers solutions to common issues encountered during the analysis of this compound, particularly those arising from matrix effects.

Issue 1: Poor Peak Shape and Asymmetry

  • Symptom: The chromatographic peak for this compound is broad, tailing, or fronting.

  • Possible Cause: Co-eluting matrix components interfering with the analyte's interaction with the stationary phase.

  • Solution:

    • Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Consider switching from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE).

    • Adjust Chromatographic Conditions: Modify the gradient elution profile to better separate this compound from matrix interferences. Experiment with different mobile phase compositions and pH.

    • Column Selection: Test a different column with an alternative stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.

Issue 2: Inconsistent or Low Analyte Recovery

  • Symptom: The recovery of this compound is variable or consistently below acceptable limits (typically >80%).

  • Possible Cause: Inefficient extraction from the biological matrix or loss of analyte during sample processing steps.

  • Solution:

    • Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test various organic solvents with different polarities to find the optimal one for this compound.

    • pH Adjustment: The charge state of this compound can significantly impact its solubility and extraction efficiency. Experiment with adjusting the pH of the sample before extraction.

    • Evaluate SPE Sorbent: If using SPE, ensure the chosen sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) to effectively retain and elute the analyte.

Issue 3: Ion Suppression or Enhancement in LC-MS/MS Analysis

  • Symptom: The signal intensity of this compound is significantly lower (suppression) or higher (enhancement) when analyzed in the sample matrix compared to a clean solvent. This leads to inaccurate quantification.

  • Possible Cause: Co-eluting matrix components affecting the ionization efficiency of the analyte in the mass spectrometer source. Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

  • Solution:

    • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components. Techniques like SPE are generally more effective than protein precipitation or simple dilution.[1]

    • Chromatographic Separation: Optimize the LC method to ensure this compound elutes in a region of the chromatogram with minimal co-eluting matrix components.[2]

    • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[3] If a SIL-IS is unavailable, a structural analog can be used, but its ability to compensate for matrix effects should be thoroughly validated.

    • Change Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) as it is often less prone to ion suppression than ESI.[2]

Experimental Workflow for Troubleshooting Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects.

MatrixEffectTroubleshooting start Start: Inaccurate Quantification or Poor Peak Shape check_recovery Evaluate Analyte Recovery start->check_recovery low_recovery Low/Inconsistent Recovery check_recovery->low_recovery Below Threshold acceptable_recovery Acceptable Recovery check_recovery->acceptable_recovery Within Limits optimize_extraction Optimize Sample Preparation: - LLE Solvent - SPE Sorbent - pH Adjustment low_recovery->optimize_extraction optimize_extraction->check_recovery Re-test check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) acceptable_recovery->check_matrix_effect no_effect No Significant Matrix Effect check_matrix_effect->no_effect <15% Variation effect_present Ion Suppression/ Enhancement Detected check_matrix_effect->effect_present >15% Variation end End: Method Validated no_effect->end mitigation_strategies Implement Mitigation Strategies: - Improve Sample Cleanup (SPE) - Optimize Chromatography - Use Isotope-Labeled IS - Change Ionization (APCI) effect_present->mitigation_strategies re_evaluate Re-evaluate Matrix Effect mitigation_strategies->re_evaluate re_evaluate->no_effect Mitigated re_evaluate->effect_present Still Present

Caption: A flowchart for systematically troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1] For this compound, a novel psychoactive substance (NPS), this is a significant concern because biological matrices are complex and can contain numerous endogenous compounds.[4][5] These effects, primarily ion suppression or enhancement, can lead to underestimation or overestimation of the analyte concentration, compromising the accuracy and reliability of the results.[2]

Q2: How can I quantitatively assess matrix effects for this compound?

A: The most common method is the post-extraction spike comparison.[2] This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with the analyte after extraction (Set A) to the peak area of the analyte in a clean solvent at the same concentration (Set B).

The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set A / Peak Area in Set B) x 100

  • ME < 100% indicates ion suppression.

  • ME > 100% indicates ion enhancement.

  • A value between 85% and 115% is often considered acceptable.

Q3: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound in biological fluids?

A: The choice of sample preparation depends on the matrix and the required sensitivity. Here is a comparison of common techniques:

Technique Description Pros Cons Effectiveness for Matrix Removal
Dilute-and-Shoot The sample is simply diluted with a suitable solvent and injected.Simple, fast, and inexpensive.Minimal cleanup, high risk of matrix effects and instrument contamination.Low
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[6]Relatively simple and fast.[6]Co-precipitates some analytes, and many interfering substances (e.g., phospholipids) remain in the supernatant.[7]Moderate
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and an immiscible organic solvent.[6]Can provide a cleaner extract than PPT.[6]Can be labor-intensive, may require evaporation and reconstitution steps, and can lead to loss of volatile compounds.[6][8]Moderate to High
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a small volume of solvent.[6]Provides the cleanest extracts, allows for analyte concentration, and can be automated.[1][6]More complex method development, higher cost per sample.[7]High

For complex matrices like plasma or oral fluid, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing matrix effects in the analysis of this compound.[1][6]

Sample Preparation Workflow Comparison

The following diagram illustrates the workflows for different sample preparation techniques.

SamplePrepWorkflow start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (Add Acetonitrile, Vortex, Centrifuge) start->ppt lle Liquid-Liquid Extraction (Add Buffer & Organic Solvent, Vortex, Centrifuge) start->lle spe Solid-Phase Extraction (Condition, Load, Wash, Elute) start->spe supernatant Collect Supernatant ppt->supernatant organic_layer Collect Organic Layer lle->organic_layer eluate Collect Eluate spe->eluate inject Inject into LC-MS/MS supernatant->inject evaporate Evaporate & Reconstitute organic_layer->evaporate eluate->evaporate evaporate->inject

Caption: A comparison of common sample preparation workflows.

Q4: Can changing my LC-MS/MS instrument settings help reduce matrix effects?

A: Yes, to some extent. While sample preparation is the primary solution, instrument parameters can be modified:

  • Ionization Source: As mentioned, switching from ESI to APCI can be effective as APCI is generally less susceptible to matrix effects.[2]

  • Source Parameters: Optimizing parameters like gas flows, temperatures, and voltages can sometimes help to minimize the impact of co-eluting interferences, but this is highly dependent on the specific matrix and analyte.

It is important to note that these are secondary solutions and should be considered after optimizing sample preparation and chromatography.

References

Improving the solubility of N-Acetyl-3,4-MDMC for in-vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Acetyl-3,4-MDMC for in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vitro research?

A1: this compound is an acetylated analog of methylone, a synthetic cathinone.[1][2] Like many organic small molecules, it has limited aqueous solubility, which can be a significant challenge for in-vitro studies. Achieving a homogenous solution at the desired concentration in aqueous cell culture media or buffers is crucial for obtaining accurate and reproducible experimental results. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading biological data.

Q2: What are the known solubility properties of this compound?

A2: Quantitative solubility data for this compound in common laboratory solvents has been reported. The compound is a crystalline solid.[1] Its solubility is highest in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]

Q3: Which solvent should I choose as a primary solvent for my stock solution?

A3: DMSO is a widely used primary solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for bioassays.[3][4] For this compound, both DMSO and DMF offer high solubility.[1] However, DMSO is often preferred as it is generally considered less toxic to a wide variety of cell lines at low final concentrations.[4][5] Ethanol is another option, though the solubility is lower.[1]

Q4: My compound dissolves in the organic solvent but precipitates when I add it to my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "crashing out" that occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[6] To address this, you can:

  • Prepare a higher concentration stock solution: This allows for the addition of a smaller volume to the aqueous medium, which helps keep the final organic solvent concentration sufficient to maintain solubility.[6]

  • Perform serial dilutions: Instead of a single large dilution, first, create an intermediate dilution in a small volume of serum-free medium while vortexing, then add this to the final volume of your complete medium.[6]

  • Lower the final concentration of the test compound: If the compound is not soluble at your target concentration, you may need to test it at a lower concentration.

Q5: I am observing cytotoxicity in my cell-based assays. Could the solvent be the cause?

A5: Yes, the solvent used to dissolve your compound can cause cytotoxicity, especially at higher concentrations.[4][6] It is critical to:

  • Include a vehicle control: This control group should be treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental group.[6] This helps differentiate between the cytotoxicity of the compound and the solvent.

  • Minimize the final solvent concentration: The final concentration of DMSO in cell culture media should typically be kept below 0.5%, although the tolerance can be cell-line dependent.[4][5][6] Ethanol concentrations should also be minimized.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Dimethylformamide (DMF)33 mg/mL[1]
Dimethyl sulfoxide (DMSO)25 mg/mL[1]
Ethanol16 mg/mL[1]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound (crystalline solid)[1]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh the required amount of this compound in a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Compound precipitates in aqueous media The final concentration of the organic solvent is too low to maintain solubility.1. Increase the concentration of your stock solution to reduce the volume added to the media. 2. Perform a serial dilution as described in Protocol 2. 3. Consider using a co-solvent system or solubilizing agents like PEG400 or Tween® 80.[6][7]
Inconsistent results between experiments 1. Incomplete dissolution of the stock solution. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.1. Ensure the stock solution is fully dissolved before each use. Briefly vortex and visually inspect for any precipitate. 2. Aliquot the stock solution into single-use volumes and store at -20°C.
Vehicle control shows unexpected biological activity or toxicity The final concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used.1. Reduce the final solvent concentration to the lowest possible level (ideally ≤ 0.1%). 2. Test the tolerance of your specific cell line to a range of solvent concentrations to determine the maximum non-toxic level.
Protocol 2: Preparing Working Solutions in Aqueous Media
  • Objective: To dilute the organic stock solution into aqueous cell culture medium or buffer while minimizing precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium (serum-free for intermediate dilution)

    • Sterile tubes

  • Procedure (Serial Dilution Method):

    • Thaw an aliquot of the stock solution and bring it to room temperature.

    • Create an intermediate dilution: Add a small volume of the stock solution to a larger volume of serum-free medium or buffer and immediately vortex to ensure rapid mixing. For example, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution.

    • Add the intermediate dilution to your final volume of complete (serum-containing) cell culture medium to reach the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of complete medium to achieve a final concentration of 1 µM.

    • Mix gently but thoroughly before adding to cells.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation (Serial Dilution) cluster_2 Step 3: In-Vitro Assay cluster_3 Controls A Weigh this compound B Add Organic Solvent (e.g., DMSO) A->B C Vortex / Sonicate to Dissolve B->C D High-Concentration Stock Solution (e.g., 25 mg/mL) C->D E Intermediate Dilution (Add stock to serum-free media + Vortex) D->E F Final Dilution (Add intermediate to complete media) E->F G Final Working Solution (e.g., 1-10 µM) F->G H Add Working Solution to Cells G->H I Incubate H->I J Data Acquisition I->J K Vehicle Control (Same final DMSO %) K->H

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway

While the specific biological actions of this compound are not fully characterized, it is an analog of methylone.[1] Synthetic cathinones typically enhance monoamine signaling by interacting with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8][9] They can act as either reuptake inhibitors or releasing agents.[8]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MDMC This compound DAT Dopamine Transporter (DAT) MDMC->DAT Inhibits Reuptake / Promotes Efflux SERT Serotonin Transporter (SERT) MDMC->SERT Inhibits Reuptake / Promotes Efflux NET Norepinephrine Transporter (NET) MDMC->NET Inhibits Reuptake / Promotes Efflux Vesicle Synaptic Vesicle (Dopamine, Serotonin) DAT->Vesicle Reuptake SERT->Vesicle Reuptake NET->Vesicle Reuptake DA Vesicle->DA Release HT Vesicle->HT Release Receptor Postsynaptic Receptors DA->Receptor Binding HT->Receptor Binding Signal Downstream Signaling Receptor->Signal

Caption: Hypothesized mechanism of action for this compound.

References

Minimizing analyte loss during N-Acetyl-3,4-MDMC sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of N-Acetyl-3,4-MDMC during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that can influence its stability during sample preparation?

This compound, an acetylated analog of methylone, is a synthetic cathinone.[1][2] Its stability is significantly influenced by pH and temperature. Like other cathinones, it is more stable in acidic conditions and prone to degradation in neutral or alkaline environments.[3] Elevated temperatures can also accelerate its degradation.[3] The compound is a crystalline solid with a molecular weight of 249.3 g/mol and is soluble in solvents like DMF, DMSO, and ethanol.[4][5]

Q2: What are the most common reasons for low recovery of this compound during solid-phase extraction (SPE)?

Low recovery during SPE is often due to several factors:[3][6]

  • Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for this compound. For basic compounds like cathinone analogs, mixed-mode cation-exchange (MCX) sorbents are often effective.[3]

  • Incorrect Sample pH: The pH of the sample during loading is critical for retention on ion-exchange sorbents. For cation-exchange, the pH should be below the pKa of the analyte to ensure it is protonated and binds effectively.[3]

  • Wash Solvent Too Strong: The wash step may be eluting the analyte along with interferences if the solvent is too aggressive.

  • Inefficient Elution: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. For cation-exchange sorbents, a basic organic solvent is typically required for efficient elution.[3]

  • Flow Rate: A high flow rate during sample loading and elution can reduce the interaction time with the sorbent, leading to incomplete retention or elution.[3]

Q3: Can this compound be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?

Yes, GC-MS is a suitable technique for the analysis of this compound. However, like other amphetamine and cathinone derivatives, derivatization is often employed to improve chromatographic properties and produce characteristic mass spectral fragments for identification.[7][8] Acylation with agents like acetic anhydride or perfluoroalkyl anhydrides can be performed.[7][8]

Q4: How can I minimize analyte loss due to adsorption during sample preparation?

Adsorption to labware can be a significant source of analyte loss, especially for hydrophobic compounds. To mitigate this, consider the following:

  • Use polypropylene or silanized glass containers.

  • Minimize sample transfer steps.

  • Rinse all containers and pipette tips with the transfer solvent to recover any adsorbed analyte.

Troubleshooting Guides

Low Analyte Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
Analyte found in the sample load flow-through Sample solvent is too strong, or the pH is incorrect, preventing analyte retention.[9]Dilute the sample with a weaker solvent or adjust the pH to ensure the analyte is in a charged state for ion-exchange sorbents.[3]
Sorbent capacity is exceeded.[9]Use a larger SPE cartridge or dilute the sample.
Analyte found in the wash fraction The wash solvent is too strong and is eluting the analyte prematurely.[9]Use a weaker organic solvent or a more strongly acidified aqueous solution for the wash step.[3]
Analyte is not detected in the final eluate The elution solvent is too weak to displace the analyte from the sorbent.[9]Increase the strength of the elution solvent. For cation-exchange sorbents, use a basic organic solvent like 5% ammonium hydroxide in methanol.[3]
The analyte has degraded on the cartridge.Ensure the pH of all solutions is appropriate to maintain analyte stability (acidic for cathinones).[3] Avoid high temperatures during solvent evaporation steps.[3]
Poor and Inconsistent Results with Liquid-Liquid Extraction (LLE)

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | Solution | | Low and variable recovery | Incorrect pH of the aqueous phase. | For basic compounds like this compound, adjust the aqueous sample to a basic pH (e.g., pH 9-10) to neutralize the analyte and increase its solubility in the organic extraction solvent.[3] | | | Inappropriate organic solvent. | Select an organic solvent that is immiscible with water and has a high affinity for the analyte. Ethyl acetate is a common choice for cathinones.[3] | | | Emulsion formation. | Centrifuge the sample at a higher speed and for a longer duration. The addition of salt ("salting out") to the aqueous phase can also help break emulsions and improve extraction efficiency.[3] |

Signal Suppression in LC-MS/MS Analysis
Symptom Possible Cause Suggested Solution
Lower than expected analyte signal Co-eluting matrix components are suppressing the ionization of the analyte.Improve the sample cleanup procedure. Consider using a more selective SPE sorbent or an additional cleanup step.
High salt concentration in the final extract.Ensure that the final extract is free of non-volatile salts from buffers used during extraction. If necessary, include a desalting step or evaporate the sample to dryness and reconstitute in a suitable mobile phase.

Experimental Protocols

The following are general protocols that can be used as a starting point for the extraction of this compound from biological matrices. Optimization for your specific application and analytical instrumentation is recommended.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from a general method for synthetic cathinones.[3]

Materials:

  • Mixed-mode cation-exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol

  • Deionized water

  • pH 6.0 phosphate buffer

  • 0.1 M Hydrochloric acid

  • 5% Ammonium hydroxide in methanol (freshly prepared)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Add 1 mL of pH 6.0 phosphate buffer and vortex to mix. Centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum or a gentle stream of nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of freshly prepared 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Whole Blood

This protocol is a general guideline for cathinone extraction from blood.[3]

Materials:

  • Basic buffer (e.g., pH 9.5 borate buffer)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add an appropriate internal standard.

  • pH Adjustment: Add 1 mL of a basic buffer (e.g., pH 9.5 borate buffer) and vortex to mix.

  • Extraction: Add 3 mL of the organic extraction solvent. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable mobile phase for analysis.

Protocol 3: Protein Precipitation for this compound in Plasma

This protocol is adapted from a method for another N-acetylated compound and is a rapid procedure for removing proteins from plasma samples.[6]

Materials:

  • Acetonitrile (ice-cold)

  • Microcentrifuge

Procedure:

  • Internal Standard Spiking: In a microcentrifuge tube, add 100 µL of the plasma sample and spike with the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize expected recovery rates for cathinones using different sample preparation techniques. Note that these are general values for related compounds and actual recoveries for this compound may vary.

Table 1: Expected Recovery of Synthetic Cathinones using Mixed-Mode SPE from Urine

AnalyteAverage Recovery (%)
Mephedrone96.2
Methylone98.1
Butylone97.6
MDPV92.3
Data adapted from a general protocol for synthetic cathinones.[10]

Table 2: Influence of pH on Liquid-Liquid Extraction (LLE) Recovery of Cathinones

Extraction pHGeneral Recovery Range (%)
7.040 - 60
9.085 - 95
11.0> 95
This table illustrates the general principle of increased LLE recovery at basic pH for cathinones.[3]

Table 3: Expected Recovery for a Structurally Similar Compound (Sitagliptin) using Protein Precipitation from Plasma

AnalytePrecipitation SolventRecovery (%)Matrix Effect (%)
SitagliptinAcetonitrile95.83.2
Data for Sitagliptin is expected to be comparable for N-Acetyl Sitagliptin-d3 and provides an estimate for N-acetylated compounds.[6]

Visualizations

Analyte Loss Troubleshooting Workflow

Troubleshooting Workflow for Low Analyte Recovery start Low Analyte Recovery Observed check_spe Using Solid-Phase Extraction (SPE)? start->check_spe check_lle Using Liquid-Liquid Extraction (LLE)? check_spe->check_lle No spe_troubleshoot Analyze Fractions: - Load Flow-Through - Wash Fractions - Final Eluate check_spe->spe_troubleshoot Yes check_ppt Using Protein Precipitation? check_lle->check_ppt No lle_troubleshoot Check pH of Aqueous Phase and Organic Solvent Choice check_lle->lle_troubleshoot Yes ppt_troubleshoot Optimize Solvent:Sample Ratio and Centrifugation Parameters check_ppt->ppt_troubleshoot Yes spe_load Analyte in Load? Adjust Sample pH/Solvent spe_troubleshoot->spe_load spe_wash Analyte in Wash? Use Weaker Wash Solvent spe_troubleshoot->spe_wash spe_elution No Analyte in Eluate? Use Stronger Elution Solvent spe_troubleshoot->spe_elution lle_ph pH Not Basic? Adjust to pH 9-10 lle_troubleshoot->lle_ph lle_solvent Solvent Inappropriate? Test Alternative Solvents lle_troubleshoot->lle_solvent ppt_ratio Ratio Incorrect? Optimize (e.g., 3:1 ACN:Plasma) ppt_troubleshoot->ppt_ratio ppt_spin Incomplete Pelleting? Increase Centrifugation Time/Speed ppt_troubleshoot->ppt_spin

Caption: A logical workflow for troubleshooting common causes of low analyte recovery.

Potential Metabolic and Degradation Pathways of this compound

Potential Metabolic and Degradation Pathways of this compound cluster_metabolism Metabolic Pathways cluster_degradation Degradation Pathway parent This compound n_deacetylation N-Deacetylation parent->n_deacetylation Metabolism keto_reduction Keto-Reduction parent->keto_reduction Metabolism demethylenation Demethylenation parent->demethylenation Metabolism hydrolysis Hydrolysis (alkaline pH) parent->hydrolysis Degradation methylone Methylone (MDMC) n_deacetylation->methylone reduced_metabolite Reduced Metabolite keto_reduction->reduced_metabolite catechol_metabolite Catechol Metabolite demethylenation->catechol_metabolite degradation_product Degradation Product hydrolysis->degradation_product

Caption: Potential metabolic and degradation pathways for this compound.

References

Validation & Comparative

A Comparative Pharmacological Study: Methylone vs. its N-Acetyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison between 3,4-methylenedioxy-N-methylcathinone (methylone) and its putative metabolite, N-Acetyl-3,4-MDMC. While extensive data exists for methylone, a synthetic cathinone and β-keto analogue of 3,4-methylenedioxymethamphetamine (MDMA), information regarding the specific biological actions of this compound is currently scarce.[1] This document summarizes the known pharmacology of methylone, providing a benchmark for future studies on its acetylated metabolite.

Introduction to the Compounds

Methylone (also known as MDMC or bk-MDMA) is a synthetic cathinone that emerged as a popular recreational substance, often marketed as a substitute for MDMA.[2][3][4][5] Its chemical structure is closely related to MDMA, differing by the presence of a β-keto group.[6][7][8] This structural feature influences its pharmacological profile. This compound is an acetylated analog of methylone.[1] While its presence as a metabolite has been considered, its specific pharmacological activities have not been reported in the scientific literature.[1]

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the key pharmacological data for methylone, focusing on its interactions with monoamine transporters, which are central to its mechanism of action.

Table 1: Monoamine Transporter Inhibition
CompoundTransporterInhibition Potency (IC₅₀, µM)Rank Order of Potency
MethyloneDAT2.3 - 5.73NET > DAT > SERT
NET0.12 - 1.15
SERT0.43 - 4.15

Data compiled from multiple in vitro studies using rat brain synaptosomes or cells expressing human transporters.[9][10]

Table 2: Monoamine Transporter Binding Affinity
CompoundTransporterBinding Affinity (Kᵢ, µM)
MethyloneDAT5.73
NET1.15
SERT4.15

Data from competitive radioligand binding studies.[10]

Table 3: Pharmacokinetics in Humans (Oral Administration)
DoseCₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)AUC₀₋₂₄ (h·ng/mL)
50 mg1531.55.81042.8
100 mg3042.06.42441.2
150 mg355~2.06.93524.4
200 mg604~2.06.45067.9

Data from a controlled administration study in human volunteers.[2][8][11][12]

Mechanism of Action

Methylone primarily acts as a non-selective inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7][9] It functions as a substrate-type releasing agent, meaning it is transported into the presynaptic neuron and triggers the reverse transport (efflux) of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.[13][14] This leads to a rapid increase in extracellular concentrations of dopamine, norepinephrine, and serotonin. The DAT:SERT inhibition ratio for methylone is approximately 3.3, suggesting a high abuse potential similar to cocaine.[7]

In comparison to MDMA, methylone has a roughly threefold lower affinity for the serotonin transporter, while its affinity for the norepinephrine and dopamine transporters is similar.[15] Notably, its affinity for the vesicular monoamine transporter 2 (VMAT2) is significantly lower than that of MDMA.[15]

While methylone shows some affinity for serotonin receptors, it lacks significant activity at the 5-HT2A receptor, which may explain the absence of psychedelic effects typically associated with compounds like MDMA.[15]

Metabolism

Methylone is metabolized in a manner similar to MDMA, primarily through two major pathways:

  • N-demethylation: This process forms 3,4-methylenedioxycathinone (MDC).[11][15][16]

  • O-demethylenation: This leads to the formation of 3,4-dihydroxy-N-methylcathinone (HHMC), which is subsequently O-methylated to 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[11][15][16]

MDC is a centrally active metabolite that can contribute to the overall in vivo effects of methylone by also increasing extracellular dopamine and serotonin levels.[17] Conversely, the hydroxylated metabolites, HHMC and HMMC, do not effectively cross the blood-brain barrier and are less likely to contribute to the central psychoactive effects.[13]

In Vivo Effects

In both animal and human studies, methylone produces psychostimulant effects. In rats, it increases locomotor activity and can induce hyperthermia.[7] Human studies report effects similar to MDMA, including euphoria, increased sociability, stimulation, and altered perception, although the effects of methylone are often described as milder and with a faster onset.[3][4][5] Physiologically, methylone can cause significant increases in blood pressure and heart rate.[5]

Experimental Protocols

Neurotransmitter Uptake Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% (IC₅₀) of neurotransmitter uptake by their respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are transfected to stably express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Assay Preparation: Cells are plated in 96-well plates and washed with a buffer solution.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., methylone) for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Radiolabeled Neurotransmitter Addition: A solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.

  • Uptake Reaction: The cells are incubated for a short period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.

  • Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity inside the cells is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value for the test compound at each transporter.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the target transporter (e.g., hDAT, hSERT, hNET).

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the unlabeled test compound (the "competitor," e.g., methylone).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.

Mandatory Visualizations

G Methylone Methylone (3,4-MDMC) invis1 Methylone->invis1 invis2 Methylone->invis2 MDC MDC (3,4-methylenedioxycathinone) HHMC HHMC (3,4-dihydroxy-N-methylcathinone) HMMC HMMC (4-hydroxy-3-methoxy-N-methylcathinone) HHMC->HMMC O-methylation N_Acetyl_MDMC This compound (Putative Metabolite) invis1->MDC N-demethylation invis1->HHMC O-demethylenation invis2->N_Acetyl_MDMC N-acetylation G start Start: Transfected Cells (e.g., HEK-hDAT) preincubation Pre-incubate with Test Compound start->preincubation add_radioligand Add [³H]Neurotransmitter preincubation->add_radioligand incubation Incubate for Uptake add_radioligand->incubation wash Stop & Wash Cells incubation->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (Calculate IC₅₀) quantify->analyze

References

Cross-Reactivity of N-Acetyl-3,4-MDMC in MDMA Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. One such compound, N-Acetyl-3,4-MDMC, an acetylated analog of methylone, raises questions regarding its potential for cross-reactivity in immunoassays designed for the detection of 3,4-methylenedioxymethamphetamine (MDMA). Due to a lack of direct experimental data on this compound, this guide provides a comparative analysis based on the cross-reactivity of its parent compound, methylone, and other structurally related synthetic cathinones in widely used immunoassay platforms.

Executive Summary

Immunoassays are a primary tool for rapid drug screening; however, their specificity can be a limiting factor. Structurally similar compounds can cross-react with the antibodies used in these assays, leading to false-positive results. While specific data for this compound is not available, evidence suggests that its parent compound, methylone, and other synthetic cathinones can exhibit varying degrees of cross-reactivity in MDMA immunoassays. This guide summarizes the available data, details the experimental principles of common immunoassays, and provides a framework for understanding potential interferences.

Data Presentation: Cross-Reactivity of Methylone and Other Cathinones

The following tables summarize the cross-reactivity of methylone and other synthetic cathinones in commercially available MDMA and amphetamine/ecstasy immunoassays. It is important to note that the degree of cross-reactivity is dependent on the specific assay, the antibody used, and the cutoff concentration.

Table 1: Cross-Reactivity in the EMIT® II Plus Ecstasy Assay

CompoundConcentration Tested (ng/mL)ResultPercent Cross-Reactivity (%)
Methylone10,000PositiveNot specified
3-Chloromethcathinone (3-CMC)100,000PositiveNot specified
2-Methylmethcathinone (2-MMC)50,000Positive (in amphetamine assay)Not specified

Data compiled from a study evaluating analytical interference of synthetic cathinones.[1]

Table 2: Cross-Reactivity in the CEDIA® Amphetamine/Ecstasy Assay

CompoundConcentration Tested (µg/mL)Result
β-keto Amphetamines (general class)100Positive (25% of those tested)

Data from a study on designer drug cross-reactivity on five commercial immunoassay screening kits.[2]

Table 3: Cross-Reactivity in the DRI® Ecstasy Assay

CompoundConcentration Tested (µg/mL)Result
β-keto Amphetamines (general class)100Positive (19% of those tested)
Substituted Amines (general class)100Positive (54% of those tested)
α-pyrrolidinopropiophenones (general class)100Positive (7.1% of those tested)

Data from a study on designer drug cross-reactivity on five commercial immunoassay screening kits.[2]

Experimental Protocols

Understanding the principles behind different immunoassay technologies is crucial for interpreting cross-reactivity data. The three most common homogeneous enzyme immunoassays are the Enzyme Multiplied Immunoassay Technique (EMIT®), the Cloned Enzyme Donor Immunoassay (CEDIA®), and the DRI® (Diagnostic Reagents, Inc.) Ecstasy Assay.

Enzyme Multiplied Immunoassay Technique (EMIT®)

The EMIT® assay is a competitive immunoassay. The principle relies on the competition between the drug present in the urine sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites. When the antibody binds to the enzyme-labeled drug, the enzyme's activity is inhibited. A higher concentration of drug in the sample results in less binding of the enzyme-labeled drug to the antibody, leading to greater enzyme activity. The enzyme activity is measured by monitoring the conversion of NAD+ to NADH, which causes an increase in absorbance at 340 nm.[3]

Cloned Enzyme Donor Immunoassay (CEDIA®)

The CEDIA® assay utilizes recombinant DNA technology to create two inactive fragments of the enzyme β-galactosidase: an enzyme acceptor (EA) and an enzyme donor (ED).[4] The drug of interest is conjugated to the ED fragment. In the absence of the drug in a sample, the antibody binds to the drug-ED conjugate, preventing its reassociation with the EA fragment, thus resulting in no enzyme activity. When the drug is present in the sample, it binds to the antibody, allowing the ED and EA fragments to reassociate and form an active enzyme. This active enzyme then cleaves a substrate, producing a color change that is proportional to the drug concentration.[4]

DRI® Ecstasy Assay

Similar to the EMIT® assay, the DRI® Ecstasy Assay is a homogeneous enzyme immunoassay based on the competition between a drug labeled with G6PDH and the free drug from the urine sample for a fixed number of specific antibody binding sites.[5][6] In the absence of the drug in the sample, the antibody binds to the G6PDH-labeled drug, reducing enzyme activity. The presence of free drug from the sample leads to less antibody binding to the enzyme-labeled drug, resulting in higher enzyme activity. The change in absorbance at 340 nm due to the conversion of NAD+ to NADH is directly proportional to the drug concentration in the sample.[5][6]

Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_immunoassay Immunoassay Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample (Potentially containing This compound) Reagent_Addition Addition of Antibody & Enzyme-Labeled Drug Conjugate Urine_Sample->Reagent_Addition Calibrators_Controls Calibrators & Controls Calibrators_Controls->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Comparison Compare Sample Absorbance to Cutoff Calibrator Measurement->Comparison Result Positive or Negative Result Comparison->Result

Caption: General experimental workflow for immunoassay-based drug screening.

logical_relationship MDMA MDMA Antibody MDMA-specific Antibody MDMA->Antibody High Affinity Binding Methylone Methylone Methylone->Antibody Potential Cross-Reactivity (Structural Similarity) NAcetyl_MDMC This compound NAcetyl_MDMC->Antibody Predicted Cross-Reactivity (Structural Similarity to Methylone)

Caption: Predicted binding relationships in an MDMA immunoassay.

Conclusion

While direct experimental data for the cross-reactivity of this compound in MDMA immunoassays is currently unavailable, the structural similarity to its parent compound, methylone, suggests a potential for interference. The provided data on methylone and other synthetic cathinones indicates that cross-reactivity is possible and varies significantly between different immunoassay platforms. For definitive identification, positive screening results should always be confirmed by a more specific analytical method such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers and clinicians should be aware of the limitations of immunoassays and consider the possibility of cross-reactivity from novel psychoactive substances when interpreting screening results.

References

In-vitro Activity of N-Acetyl-3,4-MDMC and a Comparative Analysis of Related Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The compounds discussed are potent psychoactive substances and should be handled with extreme caution in a controlled laboratory setting, in accordance with all applicable laws and regulations.

Introduction

N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is an acetylated analog of methylone (3,4-MDMC), a synthetic cathinone related to MDMA. As of late 2025, a comprehensive review of scientific literature reveals a notable absence of published in-vitro studies specifically characterizing the pharmacological activity of this compound. Its biological actions and affinity for key neurological targets remain largely unknown.

Given this data gap, this guide provides a comparative overview of the in-vitro activity of its parent compound, methylone, alongside other structurally and pharmacologically relevant synthetic cathinones. The primary mechanism of action for these compounds involves the modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] By inhibiting the reuptake or inducing the release of these neurotransmitters, cathinones exert their potent psychostimulant effects. Understanding the structure-activity relationships (SAR) within this class is crucial for predicting the pharmacological profile of novel derivatives and for the development of potential therapeutic agents.

Comparative In-vitro Activity of Selected Cathinones

The primary pharmacological effects of synthetic cathinones are dictated by their potency and selectivity as inhibitors of monoamine transporters.[1] This activity is typically quantified using in-vitro assays that measure the half-maximal inhibitory concentration (IC50) for neurotransmitter uptake or the inhibitor constant (Ki) in radioligand binding assays.

The following table summarizes the in-vitro inhibitory activity of methylone and other prominent cathinone derivatives at human monoamine transporters, providing a basis for comparison.

CompoundhDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)DAT/SERT Ratio
Methylone (MDMC) 2102602100.8
Mephedrone (4-MMC) 49.1118.362.70.4
Butylone 63051018001.2
MDMA 9131283947.1
Cocaine 2708803300.3
MDPV 2.422303.60.001

Data compiled from multiple sources. Note: IC50 values can vary between studies due to different experimental conditions. The DAT/SERT selectivity ratio is calculated as (IC50 for SERT) / (IC50 for DAT). A higher ratio indicates greater selectivity for DAT over SERT.

Analysis of Structure-Activity Relationships:

  • Methylone (MDMC) , the β-keto analog of MDMA, acts as a non-selective monoamine uptake inhibitor, with comparable potency at all three transporters.[2][3] Its effects are often compared to MDMA, though it is generally less potent at SERT.[2][4]

  • Mephedrone (4-MMC) demonstrates potent activity at all three transporters and acts as a substrate, inducing neurotransmitter release similar to MDMA.[2][5]

  • Butylone , another MDMA analog, generally shows lower potency as a monoamine uptake inhibitor compared to methylone and mephedrone.[6]

  • 3,4-Methylenedioxypyrovalerone (MDPV) is a potent and selective inhibitor of DAT and NET, with significantly weaker activity at SERT.[7] This profile is characteristic of cathinones containing a pyrrolidine ring and is associated with strong psychostimulant effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in-vitro data. The following are generalized protocols for key experiments used to characterize the activity of cathinone derivatives at monoamine transporters.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound to a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Cell membrane preparations from the transfected cell lines.

  • Radioligand (e.g., [¹²⁵I]RTI-55).

  • Test compounds (cathinones).

  • Reference compounds (e.g., cocaine, mazindol).

  • Assay Buffer (e.g., Krebs-HEPES, pH 7.4).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing HEK-293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET.

  • Radiolabeled neurotransmitter: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Test compounds (cathinones).

  • Reference inhibitors.

  • Assay Buffer (e.g., Krebs-HEPES).

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK-293 cells into 96-well plates and allow them to form a monolayer overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to start the uptake process.

  • Incubation: Incubate the plate for a brief, defined period (e.g., 10-15 minutes) during the linear phase of uptake.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabel.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Add scintillation fluid to the cell lysate and measure the amount of intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) DA_cleft Dopamine Vesicle->DA_cleft Release DA_cleft->DAT Receptor Dopamine Receptor DA_cleft->Receptor Binding Signal\nTransduction Signal Transduction Receptor->Signal\nTransduction Activates Cathinone Cathinone Derivative Cathinone->DAT Inhibition

Caption: Mechanism of cathinone action at the dopamine transporter (DAT).

Experimental Workflow

A 1. Seed Transporter-Expressing HEK-293 Cells in 96-well Plate B 2. Pre-incubate Cells with Test Cathinone A->B C 3. Initiate Uptake with [³H]Neurotransmitter B->C D 4. Incubate for a Defined Period C->D E 5. Terminate Uptake by Washing with Ice-Cold Buffer D->E F 6. Lyse Cells to Release Intracellular Radioactivity E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Analyze Data and Determine IC50 Value G->H

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

References

Comparative Metabolic Stability of N-Acetyl-3,4-MDMC and Methylone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) and methylone. Due to a lack of direct experimental data on the metabolic fate of this compound, this comparison is based on established data for methylone and predicted metabolic pathways for its N-acetylated analog, drawing from general principles of drug metabolism.

Executive Summary

Methylone is a synthetic cathinone that undergoes extensive phase I metabolism, primarily through N-demethylation and O-demethylenation, with cytochrome P450 2D6 (CYP2D6) playing a crucial role.[1][2][3] Its half-life in humans is in the range of 5.8 to 6.9 hours.[4] this compound is an acetylated analog of methylone; however, its biological activities and metabolic pathways have not been experimentally determined.[5] It is hypothesized that the N-acetyl group in this compound may alter its metabolic profile, potentially leading to different pharmacokinetic properties compared to methylone. This guide outlines the known metabolic pathways of methylone and the predicted pathways for this compound, alongside a standardized experimental protocol for their in vitro metabolic stability assessment.

Data Presentation: Comparative Metabolic Parameters

The following table summarizes the known metabolic data for methylone. The corresponding data for this compound are currently unavailable and are presented as "Not Available" to highlight the need for future research.

ParameterMethyloneThis compound
Primary Metabolic Pathways N-demethylation, O-demethylenation followed by O-methylation.[1][2][4]Predicted: Potential for direct excretion, hydrolysis of the acetyl group, or phase I metabolism of the core structure.
Primary Metabolizing Enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3]Not Determined.
Major Metabolites 3,4-methylenedioxycathinone (MDC), 4-hydroxy-3-methoxymethcathinone (HMMC), 3,4-dihydroxymethcathinone (HHMC).[1][2][4]Not Determined.
Mean Elimination Half-Life (t½) in Humans 5.8 - 6.9 hours.[4]Not Available.
Peak Plasma Concentration (Cmax) in Humans (100 mg dose) ~304 ng/mL.Not Available.
Time to Peak Plasma Concentration (Tmax) in Humans 1.5 - 2 hours.Not Available.

Experimental Protocols: In Vitro Metabolic Stability Assessment

To empirically determine and compare the metabolic stability of this compound and methylone, a standardized in vitro assay using human liver microsomes is recommended.

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of this compound and methylone in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • This compound and Methylone reference standards

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

  • Compound Incubation: The test compounds (this compound and methylone) are added to the incubation mixture at a final concentration (e.g., 1 µM).

  • Time Course Sampling: The incubation is carried out at 37°C with shaking. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound (this compound or methylone) in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint).

Mandatory Visualization

cluster_methylone Methylone Metabolism cluster_n_acetyl Predicted this compound Metabolism Methylone Methylone MDC 3,4-methylenedioxy- cathinone (MDC) Methylone->MDC N-demethylation (CYP2D6) HHMC 3,4-dihydroxy- methcathinone (HHMC) Methylone->HHMC O-demethylenation (CYP2D6) HMMC 4-hydroxy-3-methoxy- methcathinone (HMMC) HHMC->HMMC O-methylation (COMT) NAcetylMDMC This compound Hydrolysis Methylone NAcetylMDMC->Hydrolysis Hydrolysis PhaseI Phase I Metabolites NAcetylMDMC->PhaseI Phase I Metabolism (Predicted) Excretion Direct Excretion NAcetylMDMC->Excretion

Caption: Comparative Metabolic Pathways of Methylone and Predicted Pathways for this compound.

start Start: Prepare Incubation Mixture (Microsomes, NADPH, Buffer) add_compound Add Test Compound (this compound or Methylone) start->add_compound incubate Incubate at 37°C add_compound->incubate time_points Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->time_points quench Quench Reaction (Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

References

Differentiating N-Acetyl-3,4-MDMC from its Positional Isomer using Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories, necessitating robust analytical methods for the unambiguous identification of closely related isomers. This guide provides a comparative analysis of N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC), an acetylated analog of the designer drug methylone, and its primary positional isomer, N-Acetyl-2,3-methylenedioxymethcathinone (N-Acetyl-2,3-MDMC).[1] The differentiation of these isomers is critical due to potential differences in their pharmacological and toxicological profiles.

This document outlines the key mass spectral characteristics of this compound and presents experimental protocols for its differentiation from the 2,3-isomer using both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Key Diagnostic Ions

The primary approach to differentiating positional isomers via MS/MS is the analysis of their fragmentation patterns. While both this compound and its 2,3-isomer will exhibit the same molecular ion, the relative abundances and presence of specific product ions generated through collision-induced dissociation (CID) can provide the basis for their distinction.

Table 1: Key Mass Spectral Data for this compound (from GC-MS analysis)

Featurem/z
Molecular Ion [M]+249.1
Base Peak58.1
Second Highest Peak100.1
Third Highest Peak149.1

Data sourced from PubChem CID 91693878.

The fragmentation of N-acetylated cathinone derivatives is often characterized by the formation of iminium and acylium ions. For this compound, the base peak at m/z 58 likely corresponds to the [CH3-CH=N(CH3)-COCH3]+ iminium ion, a common fragment for N-methylated and N-acetylated cathinones. The ion at m/z 149 is characteristic of the 3,4-methylenedioxybenzoyl cation, which is a key indicator of the substitution pattern on the aromatic ring. The differentiation from the 2,3-isomer would rely on differences in the relative intensities of these and other fragment ions, which arise from the varied stability of the precursor and fragment ions due to the different substitution patterns on the phenyl ring.

Experimental Protocols

The following are generalized protocols for the analysis of N-acetylated cathinone isomers. Instrument parameters should be optimized for the specific instrumentation used.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including many NPS.

1. Sample Preparation:

  • Dissolve a reference standard of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution to the desired concentration range (e.g., 1-100 ng/mL).

  • For seized samples, perform an appropriate extraction to isolate the compounds of interest.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless or split (e.g., 20:1) injection at 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS/MS Analysis:

    • Precursor Ion Selection: Select the molecular ion (m/z 249) for both isomers.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize the collision energy (e.g., 10-30 eV) to generate a characteristic product ion spectrum.

    • Product Ion Scan: Acquire full product ion spectra to identify unique fragments and differing abundance ratios.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile compounds and offers high sensitivity and selectivity.

1. Sample Preparation:

  • Prepare solutions as described for GC-MS/MS analysis.

  • For biological matrices (e.g., serum, urine), a protein precipitation or liquid-liquid extraction step is necessary. For example, to 200 µL of serum, add 200 µL of methanol, vortex, and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.[2]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity LC system (or equivalent).

  • Column: A column with alternative selectivity to C18, such as a biphenyl or pentafluorophenyl (PFP) phase, is recommended for isomer separation (e.g., Restek Raptor Biphenyl, 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to achieve chromatographic separation of the isomers.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis:

    • Precursor Ion Selection: Select the protonated molecule [M+H]+ (m/z 250) for both isomers.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize to obtain diagnostic product ions.

    • Multiple Reaction Monitoring (MRM): For targeted analysis, monitor specific precursor-to-product ion transitions that show significant differences in abundance between the two isomers.

Mandatory Visualization

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating this compound from its positional isomer using MS/MS techniques.

Differentiating_Isomers Workflow for Differentiating N-Acetyl-MDMC Isomers cluster_sample Sample Preparation cluster_analysis MS/MS Analysis cluster_data Data Analysis cluster_isomers Target Isomers Sample Reference Standard or Seized/Biological Sample Extraction Extraction/Cleanup (if necessary) Sample->Extraction GC_MSMS GC-MS/MS Extraction->GC_MSMS LC_MSMS LC-MS/MS Extraction->LC_MSMS Fragmentation Analyze Fragmentation Patterns (Product Ion Scans) GC_MSMS->Fragmentation LC_MSMS->Fragmentation Comparison Compare Product Ion Spectra and/or MRM Ratios Fragmentation->Comparison Identification Isomer Identification Comparison->Identification Isomer_34 This compound Identification->Isomer_34 Distinct Pattern A Isomer_23 N-Acetyl-2,3-MDMC Identification->Isomer_23 Distinct Pattern B

Caption: Workflow for the differentiation of N-Acetyl-MDMC isomers.

Fragmentation Pathways

The following diagram illustrates the principal fragmentation pathways for this compound leading to the formation of key diagnostic ions.

Fragmentation_Pathways Proposed Fragmentation of this compound cluster_frags Primary Fragments cluster_notes Key Observations Parent This compound [M]+ m/z 249 Fragment1 Iminium Ion [C5H8NO]+ m/z 100 Parent->Fragment1 α-cleavage Fragment2 Acylium Ion [C8H5O3]+ m/z 149 Parent->Fragment2 α-cleavage Fragment3 [CH3-CH=N(CH3)-COCH3]+ m/z 58 Fragment1->Fragment3 Rearrangement Note1 Differentiation from the 2,3-isomer is expected to be based on the relative abundances of m/z 149 and other benzoyl-related fragments.

Caption: Proposed fragmentation pathways for this compound.

References

Pharmacokinetic Profile: A Comparative Analysis of MDMA and Methylone in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of direct comparative pharmacokinetic data between N-Acetyl-3,4-MDMC and 3,4-methylenedioxymethamphetamine (MDMA) in rats. This guide, therefore, presents a comprehensive comparison of the pharmacokinetic properties of MDMA and its close structural analog, 3,4-methylenedioxy-N-methylcathinone (methylone or MDMC), based on available preclinical data in rats. This information is intended to provide a valuable reference for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

While N-acetylation is a recognized metabolic pathway for certain xenobiotics, specific pharmacokinetic data for this compound in rats is not available in the current body of scientific literature. The following sections detail the known pharmacokinetic parameters, metabolic pathways, and experimental methodologies for MDMA and methylone, offering the most relevant comparative analysis possible with existing data.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of MDMA and methylone in rats, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2), are summarized in the tables below. These data are compiled from various studies and reflect different experimental conditions, such as dosage and route of administration.

Table 1: Pharmacokinetic Parameters of MDMA in Rats

Dose and Route of AdministrationCmax (ng/mL)Tmax (h)t1/2 (h)Key Metabolites Identified
2 mg/kg, intraperitoneal~200Not specified< 1HMMA, MDA[1][2]
10 mg/kg, intraperitoneal>200 (AUC 21-fold higher than 2 mg/kg)Not specified> 1HMMA, MDA[1][2]
2 mg/kg, subcutaneous~200Not specified< 1HMMA, MDA[1][2]
10 mg/kg, subcutaneous>200 (AUC 10-fold higher than 2 mg/kg)Not specified> 1HMMA, MDA[1][2]
2 mg/kg, oral<200Not specified< 1HMMA, MDA[1][2]
10 mg/kg, oral>200 (AUC 36-fold higher than 2 mg/kg)Not specified> 1HMMA, MDA[1][2]
20 mg/kg, intraperitonealMDMA: ~1500, MDA: ~150MDMA & MDA: 2Not specifiedMDA, HMMA, HMA[3][4]

HMMA: 4-hydroxy-3-methoxymethamphetamine; MDA: 3,4-methylenedioxyamphetamine; HMA: 4-hydroxy-3-methoxyamphetamine.

Table 2: Pharmacokinetic Parameters of Methylone (MDMC) and its Metabolites in Rats

Dose and Route of AdministrationCompoundCmax (µg/L)Tmax (min)t1/2 (min)
6 mg/kg, subcutaneousMethylone131015-4560-90[5]
MDC15215-4560-90[5]
HHMC18860-120120-180[5]
HMMC19460-120120-180[5]
10 mg/kg, subcutaneousMethylone (Serum)~120030Not specified
Nor-methylone (Serum)~20030Not specified
Methylone (Brain)~650030Not specified
Nor-methylone (Brain)~100030Not specified

MDC: 3,4-methylenedioxycathinone (normethylone); HHMC: 3,4-dihydroxy-N-methylcathinone; HMMC: 4-hydroxy-3-methoxy-N-methylcathinone.

Metabolic Pathways

MDMA and methylone undergo extensive metabolism in rats, primarily in the liver. The major metabolic pathways for both compounds involve N-demethylation and demethylenation of the methylenedioxy group, followed by conjugation.

MDMA Metabolism

The metabolism of MDMA proceeds via two primary routes:

  • N-demethylation to form 3,4-methylenedioxyamphetamine (MDA).

  • O-demethylenation of the methylenedioxy ring to form dihydroxy metabolites, which are then typically O-methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxymethamphetamine (HMMA). MDA can also undergo similar hydroxylation and methylation to form 4-hydroxy-3-methoxyamphetamine (HMA).

MDMA_Metabolism MDMA MDMA MDA MDA (3,4-methylenedioxyamphetamine) MDMA->MDA N-demethylation HHMA HHMA (3,4-dihydroxymethamphetamine) MDMA->HHMA O-demethylenation HMA HMA (4-hydroxy-3-methoxyamphetamine) MDA->HMA Hydroxylation & Methylation HMMA HMMA (4-hydroxy-3-methoxymethamphetamine) HHMA->HMMA COMT Methylone_Metabolism Methylone Methylone (MDMC) MDC MDC (normethylone) Methylone->MDC N-demethylation HHMC HHMC (3,4-dihydroxy-N-methylcathinone) Methylone->HHMC O-demethylenation HMMC HMMC (4-hydroxy-3-methoxymethcathinone) HHMC->HMMC COMT Conjugates Glucuronide/Sulfate Conjugates HMMC->Conjugates Conjugation Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Rat Model (e.g., Sprague-Dawley) Drug_Admin Drug Administration (i.p., s.c., or p.o.) Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Separation Centrifugation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Plasma_Separation->Sample_Prep LC_MSMS LC-MS/MS or GC-MS Analysis Sample_Prep->LC_MSMS Data_Analysis Pharmacokinetic Modeling LC_MSMS->Data_Analysis

References

The Impact of N-Acetylation on Methylone Potency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-acetylation of methylone (3,4-methylenedioxy-N-methylcathinone, MDMC), a synthetic cathinone, represents a relatively unexplored area of its metabolism. While N-acetylation is a known metabolic pathway for some xenobiotics, it does not appear to be a primary route for methylone. Consequently, there is a significant lack of experimental data on the pharmacological potency of N-acetyl-methylone. This guide synthesizes the available information on methylone's established metabolic pathways and the pharmacological activities of its primary metabolites to provide a comparative context. By examining the effects of other metabolic transformations, we can infer the likely impact of N-acetylation on methylone's potency.

Introduction to Methylone and its Metabolism

Methylone is a psychoactive substance that acts as a monoamine transporter inhibitor and releasing agent, with effects on dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems.[1][2] Its metabolism is complex, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role.[1][3] The main metabolic pathways identified for methylone are:

  • N-demethylation: This pathway leads to the formation of 3,4-methylenedioxycathinone (MDC), also known as normethylone.[1]

  • O-demethylenation: This involves the opening of the methylenedioxy ring, resulting in the formation of 3,4-dihydroxy-N-methylcathinone (HHMC). HHMC is then typically O-methylated to form 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[1]

  • β-Ketone Reduction: The ketone group on the beta carbon of the cathinone structure can be reduced to a hydroxyl group.[4][5]

N-acetylation, the addition of an acetyl group to the nitrogen atom, is not a prominently reported metabolic fate for methylone in the scientific literature. While a chemical standard for N-acetyl-methylone exists, its biological activity is currently unknown.[6]

Comparative Potency of Methylone and its Known Metabolites

To understand how metabolic changes affect methylone's activity, this section compares the parent compound with its well-characterized metabolites.

Data on Monoamine Transporter Inhibition

The potency of a compound as a monoamine transporter inhibitor is often measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Methylone 2300[7]130[7]430[7]
MDC (normethylone) Data not availableData not availableData not available
HHMC Data not availableData not availableData not available
HMMC Data not availableData not availableData not available
In Vivo Effects

While direct transporter binding data for metabolites is scarce, in vivo studies provide insights into their overall activity. Studies in rats have shown that both methylone and its N-demethylated metabolite, MDC, are centrally active and contribute to the drug's overall effects by increasing extracellular dopamine and 5-HT levels.[1] In contrast, the hydroxylated metabolites, HHMC and HMMC, do not readily cross the blood-brain barrier and are therefore considered to have limited direct psychoactive effects.[1]

The Hypothesized Effect of N-Acetylation on Potency

In the absence of direct experimental data for N-acetyl-methylone, we can look to related compounds for potential insights. For amphetamine and its derivatives, N-acetylation is generally considered a detoxification pathway. The addition of the acetyl group typically increases the polarity of the molecule and reduces its ability to cross the blood-brain barrier. Furthermore, the acetylated metabolite often shows significantly reduced affinity for monoamine transporters. For instance, discussions among researchers suggest that N-acetylamphetamine is not considered pharmacologically worthwhile as deacetylation back to the active form is not a common biological process.[8]

Based on these principles, it is hypothesized that N-acetylation would significantly decrease the potency of methylone . The resulting N-acetyl-methylone would likely be:

  • A weaker monoamine transporter inhibitor: The bulky acetyl group would likely hinder the molecule's ability to bind effectively to the dopamine, norepinephrine, and serotonin transporters.

  • Less able to cross the blood-brain barrier: The increased polarity would reduce its central nervous system penetration.

Experimental Protocols

The data presented in this guide are derived from standard in vitro and in vivo pharmacological assays.

Monoamine Transporter Inhibition Assays

These experiments are typically conducted using rat brain synaptosomes or cells expressing the human transporters (hDAT, hNET, hSERT).

  • Preparation of Synaptosomes/Cells: Brain tissue is homogenized and centrifuged to isolate synaptosomes, or cultured cells expressing the specific transporter are prepared.

  • Radioligand Binding Assay: The prepared tissues or cells are incubated with a radiolabeled ligand that specifically binds to the transporter of interest (e.g., [³H]win 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Competition Assay: Various concentrations of the test compound (e.g., methylone) are added to compete with the radioligand for binding to the transporter.

  • Measurement of Radioactivity: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of living animals.

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate.

  • Sample Collection: The perfusate (dialysate) is collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Drug Administration: The animal is administered the test compound (e.g., methylone or its metabolites), and changes in neurotransmitter levels are monitored over time.

Visualizing Methylone's Metabolic Fate and Action

Metabolic Pathways of Methylone

Methylone_Metabolism Methylone Methylone MDC MDC (Normethylone) (Active) Methylone->MDC N-demethylation (CYP2D6) HHMC HHMC (Inactive in CNS) Methylone->HHMC O-demethylenation (CYP2D6) N_Acetyl_Methylone N-Acetyl-Methylone (Hypothesized Inactive) Methylone->N_Acetyl_Methylone N-acetylation (Hypothetical/Minor) HMMC HMMC (Inactive in CNS) HHMC->HMMC O-methylation (COMT) Methylone_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synaptic_Monoamines Increased Synaptic Monoamines DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Receptors Postsynaptic Receptors Methylone Methylone Methylone->DAT Inhibits Reuptake & Promotes Efflux Methylone->NET Inhibits Reuptake & Promotes Efflux Methylone->SERT Inhibits Reuptake & Promotes Efflux Synaptic_Monoamines->Receptors Increased Receptor Activation

References

Safety Operating Guide

Navigating the Disposal of N-Acetyl-3,4-MDMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of research chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of N-Acetyl-3,4-MDMC, a compound intended for forensic and research purposes.

This compound, an acetylated analog of methylone, is a research chemical with largely unknown biological effects[1][2]. Due to the limited information on its specific toxicity and environmental impact, it must be handled and disposed of as a hazardous chemical. Adherence to institutional, local, state, and federal regulations is paramount to ensure safety and environmental protection.

Core Principles of Chemical Disposal

The disposal of any research chemical, including this compound, should be guided by the following principles:

  • Avoid Drain Disposal: Never dispose of potentially hazardous chemicals down the drain[3]. This can lead to environmental contamination and damage to plumbing infrastructure.

  • Consult Safety Data Sheets (SDS): The SDS is the primary source of information for handling and disposal of a specific chemical[4]. While a specific SDS for this compound disposal was not found, the SDS for structurally similar compounds, such as N-Acetyl-3,4-methylenedioxyamphetamine, indicates that it should be disposed of at an approved waste disposal plant[5][6].

  • Follow Regulatory Guidelines: All disposal activities must comply with local, state, and federal regulations governing hazardous waste[3][4][7]. For controlled substances, specific regulations from agencies like the U.S. Drug Enforcement Administration (DEA) must be followed[8][9].

  • Segregate Waste: Properly segregate chemical waste to prevent dangerous reactions.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines a safe and compliant workflow for the disposal of this compound.

cluster_0 Disposal Workflow for this compound A 1. Characterize the Waste Is the this compound pure or in a solution? B 2. Consult Institutional Guidelines Review your institution's specific procedures for hazardous chemical waste disposal. A->B Proceed to C 3. Package the Waste Use a designated, compatible, and properly labeled waste container. B->C Proceed to D 4. Store the Waste Store the container in a designated, secure, and well-ventilated secondary containment area. C->D Proceed to E 5. Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. D->E Proceed to F 6. Document Disposal Maintain accurate records of the disposal, including the chemical name, quantity, and date. E->F Complete

Disposal workflow for this compound.

1. Characterize the Waste:

  • Determine if the this compound is in its pure form (solid) or dissolved in a solvent.

  • If in a solution, identify all solvent components and their approximate concentrations. This information is crucial for proper waste stream identification.

2. Consult Institutional Guidelines:

  • Before proceeding, thoroughly review your institution's specific policies and procedures for the disposal of hazardous chemical waste.

  • Contact your Environmental Health and Safety (EHS) department for guidance if you have any questions.

3. Package the Waste:

  • Select a waste container that is compatible with this compound and any solvents present. Glass or polyethylene containers are generally suitable for organic solids and solutions.

  • Ensure the container is in good condition, with a secure, leak-proof cap.

  • Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Acetyl-3,4-methylenedioxymethcathinone"

    • The CAS number: 1227293-15-3[10]

    • An accurate list of all components and their percentages.

    • The relevant hazard characteristics (e.g., Toxic).

    • The date of accumulation.

4. Store the Waste:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and provide secondary containment to capture any potential leaks or spills.

  • Do not store incompatible waste types together.

5. Arrange for Pickup and Disposal:

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • EHS personnel are trained in the proper handling, transportation, and ultimate disposal of hazardous materials in accordance with regulatory requirements.

6. Document Disposal:

  • Maintain meticulous records of the disposal of this compound.

  • This documentation should include the chemical name, the amount disposed of, the date of disposal, and the method of disposal (e.g., pickup by EHS). These records are essential for laboratory inventory management and regulatory inspections.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.